3-Adamantan-1-yl-imidazolidine-2,4-dione
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(1-adamantyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-11-7-14-12(17)15(11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNZPDKGVPJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Process Optimization of 3-Adamantan-1-yl-imidazolidine-2,4-dione Starting Materials: A Technical Guide
Executive Summary
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antiepileptic, antimicrobial, and antiviral therapeutics[1]. Functionalizing the N3-position of the hydantoin ring with a 1-adamantyl group introduces massive lipophilicity, which significantly enhances blood-brain barrier (BBB) penetration and metabolic stability. This technical guide provides an in-depth, self-validating methodology for the synthesis of 3-adamantan-1-yl-imidazolidine-2,4-dione, focusing on the rigorous preparation of its core starting materials and the causality behind the selected synthetic pathways.
Retrosynthetic Strategy & Pathway Selection
To construct the 3-(1-adamantyl)hydantoin architecture, the most atom-economical and scalable disconnection occurs at the ureido linkage.
While 1-adamantylamine is a readily available commercial starting material, directly coupling it with chloroacetyl chloride followed by potassium cyanate (the Urech synthesis) often yields complex mixtures with competing N-alkylation side reactions[1]. Instead, generating 1-adamantyl isocyanate and coupling it with an alpha-amino ester (such as glycine ethyl ester ) provides a highly controlled, high-yielding pathway[2].
Figure 1: Retrosynthetic pathways for 3-adamantan-1-yl-imidazolidine-2,4-dione.
Causality in Reagent Selection
Why the Curtius Rearrangement for Isocyanate Synthesis?
Synthesizing 1-adamantyl isocyanate conventionally requires reacting 1-adamantylamine with highly toxic phosgene or triphosgene. As an alternative, the Curtius rearrangement of 1-adamantanecarboxylic acid using Diphenylphosphoryl azide (DPPA) is vastly superior[3].
-
Causality: DPPA allows for one-pot activation and azidation, bypassing the isolation of explosive acyl azides. The thermal rearrangement is entropically driven by the expulsion of nitrogen gas.
-
Self-Validation: The reaction provides real-time kinetic feedback; the cessation of nitrogen bubbling serves as an immediate visual indicator of reaction completion.
Why Glycine Ethyl Ester over Free Glycine?
-
Causality: Using the ethyl ester of glycine rather than the free carboxylic acid serves a dual purpose. First, it ensures complete solubility in organic solvents during the initial urea formation. Second, the ethoxide group acts as a superior leaving group during the base-catalyzed intramolecular nucleophilic acyl substitution, thermodynamically driving the formation of the five-membered hydantoin ring.
Figure 2: Base-catalyzed mechanism for the cyclization of the ureido intermediate.
Quantitative Data: Yield Optimization
The cyclization of the ureido intermediate is highly dependent on the base and solvent system. The table below summarizes the optimization data, demonstrating that matching the base to the ester leaving group (NaOEt in EtOH) prevents transesterification and maximizes yield.
| Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Dichloromethane (DCM) | Triethylamine (1.2) | 25 | 12 | 45 | Incomplete cyclization; intermediate persists. |
| Tetrahydrofuran (THF) | Triethylamine (2.0) | 65 | 8 | 62 | Moderate conversion; limited by weak basicity. |
| Dimethylformamide (DMF) | Potassium Carbonate (2.0) | 90 | 4 | 88 | Good yield, but requires tedious aqueous workup. |
| Ethanol (EtOH) | Sodium Ethoxide (1.5) | 78 | 2 | 94 | Optimal; product precipitates upon cooling. |
Detailed Experimental Methodologies
Protocol 1: Synthesis of 1-Adamantyl Isocyanate via Curtius Rearrangement
This protocol utilizes a self-validating gas evolution mechanism to ensure complete conversion[3].
-
Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol) in anhydrous toluene (100 mL).
-
Activation: Add anhydrous triethylamine (8.5 mL, 61.0 mmol) and stir for 10 minutes at room temperature to deprotonate the acid.
-
Azidation: Dropwise add diphenylphosphoryl azide (DPPA) (13.2 mL, 61.0 mmol) over 15 minutes via a syringe pump. Maintain the internal temperature below 30°C using a water bath.
-
Thermal Rearrangement: Gradually heat the reaction mixture to 90°C. Monitor the evolution of nitrogen gas (bubbling).
-
Validation & Workup: The cessation of gas evolution (typically after 2.5 hours) serves as the self-validating endpoint. Cool the mixture to room temperature, wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-adamantyl isocyanate as a white crystalline solid (Yield: ~92%).
Protocol 2: Coupling and Cyclization to 3-Adamantan-1-yl-imidazolidine-2,4-dione
This protocol leverages solubility differentials for self-validating product isolation[2].
-
Free-Basing: Suspend glycine ethyl ester hydrochloride (7.7 g, 55.0 mmol) in anhydrous ethanol (80 mL) in a 250 mL flask. Add sodium ethoxide (21% wt in EtOH, 22.5 mL, 60.0 mmol) to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Urea Formation: Add the synthesized 1-adamantyl isocyanate (9.8 g, 55.0 mmol) in one portion. Stir at room temperature for 1 hour. The highly electrophilic isocyanate carbon rapidly reacts with the amine[2].
-
Base-Catalyzed Cyclization: Add an additional 1.0 equivalent of sodium ethoxide (20.6 mL, 55.0 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 78°C for 2 hours.
-
Validation & Isolation: The reaction is self-validating through solubility changes. Remove the heat source and allow the mixture to cool to 0°C in an ice bath. The target hydantoin, being highly crystalline and insoluble in cold ethanol, will rapidly precipitate.
-
Purification: Filter the dense white precipitate over a Büchner funnel, wash with ice-cold ethanol (20 mL), and dry in vacuo at 50°C overnight to afford pure 3-adamantan-1-yl-imidazolidine-2,4-dione.
References
-
Title: 1-Adamantylamine | Source: Sigma-Aldrich | URL: Link
-
Title: Synthesis and Characterization of Amino Acid-Derived Hydantoins | Source: IKM | URL: 1
-
Title: Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers | Source: ResearchGate | URL: 3
-
Title: Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using an α-Hemolysin Nanopore | Source: ACS Nano Letters | URL: 2
Sources
The Adamantyl-Hydantoin Pharmacophore: A Comprehensive Guide to Biological Targets and Mechanistic Pathways
Executive Summary
The fusion of the adamantane scaffold with a hydantoin (imidazolidine-2,4-dione) core has created a privileged molecular architecture in modern drug discovery. The adamantyl group provides exceptional lipophilicity and steric bulk, allowing deep penetration into hydrophobic protein pockets and cellular membranes. Conversely, the hydantoin moiety imparts structural rigidity and acts as a versatile hydrogen-bond donor and acceptor. This whitepaper dissects the primary biological targets of adamantyl-containing hydantoins, detailing the causality behind their binding mechanics, structure-activity relationships (SAR), and the self-validating experimental protocols used to confirm their efficacy.
Section 1: Mechanistic Profiling of Core Biological Targets
DprE1 (Decaprenylphosphoryl-β-D-ribose Oxidase) in Mycobacterium tuberculosis
Adamantyl-hydantoins have emerged as highly potent, noncovalent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall biosynthesis. DprE1 catalyzes the epimerization of decaprenylphosphoryl ribose to arabinose, a critical precursor for arabinogalactan. The adamantyl moiety perfectly occupies the deep, hydrophobic cavity of DprE1, while the hydantoin core forms critical hydrogen bonds with the flavin adenine dinucleotide (FAD) cofactor binding site. This dual interaction halts cell wall synthesis without requiring the covalent modification seen in earlier DprE1 inhibitors, significantly reducing off-target toxicity [1].
Androgen Receptor (AR) Degradation via Hydrophobic Tagging
In the treatment of castration-resistant prostate cancer (CRPC), adamantyl-hydantoin derivatives function as sophisticated hydrophobic tags. When conjugated to an antiandrogen (e.g., a genistein-hydantoin hybrid), the adamantyl group mimics the exposed hydrophobic residues of a misfolded protein. Upon binding to the Androgen Receptor (AR), this bulky, lipophilic tag recruits the cellular quality-control machinery, specifically the ubiquitin-proteasome system (UPS). This mechanism leads to the rapid, permanent degradation of the AR, offering a superior therapeutic profile compared to mere competitive inhibition [2].
P-glycoprotein (P-gp) Efflux Pump Modulation
Multidrug resistance (MDR) in oncology is frequently driven by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette transporter that effluxes chemotherapeutic agents. Adamantyl-hydantoins act as potent P-gp modulators. The adamantane group provides the necessary lipophilicity to partition into the lipid bilayer and enter the transmembrane domain of P-gp. Simultaneously, the hydantoin core interacts with the transporter's substrate-binding pocket, competitively blocking the efflux of drugs like doxorubicin and paclitaxel, thereby restoring chemosensitivity [3].
Section 2: Quantitative Structure-Activity Relationship (SAR) Data
To understand the structure-activity relationship of adamantyl-hydantoins, it is crucial to compare their efficacy across different biological targets. The table below synthesizes quantitative data demonstrating the impact of the adamantyl-hydantoin core on target inhibition.
| Biological Target | Compound / Derivative Class | Key Structural Feature | Primary Metric (Potency) | Cellular Efficacy (MIC / RF) |
| DprE1 (M. tuberculosis) | Hydantoin 27 (Balabon et al.) | N-linked sulfonamide + Adamantyl ring | IC₅₀ = 63 nM | MIC = 0.7 µM |
| Androgen Receptor (AR) | Conjugate 9b (Genistein-Hydantoin) | Adamantyl hydrophobic tag | AR Protein Levels ↓ 85% | Cytotoxicity IC₅₀ = 2.1 µM |
| P-glycoprotein (P-gp) | PID-9 (Adamantyl-piperazine) | Adamantyl bridge + Hydantoin core | P-gp ATPase IC₅₀ = 0.13 µM | Reversal Fold (RF) = 78.6 |
Section 3: Experimental Workflows & Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure an outcome; they prove the causality of the adamantyl-hydantoin mechanism.
Protocol 1: DprE1 Enzymatic Inhibition & Whole-Cell Antimycobacterial Assay
Causality: To prove that the adamantyl-hydantoin specifically targets DprE1 rather than acting as a general membrane disruptor, biochemical FAD-reduction assays must be coupled with whole-cell MIC evaluations.
-
Enzyme Preparation: Express and purify recombinant M. tuberculosis DprE1.
-
Biochemical Assay (Target Validation): Incubate 10 nM DprE1 with varying concentrations of the adamantyl-hydantoin compound (0.1 nM to 10 µM) in a buffer containing 50 mM HEPES (pH 7.5) and 0.05% Tween-20.
-
Fluorescence Monitoring: Add the artificial electron acceptor resazurin (coupled with farnesylphosphoryl-β-D-ribofuranose). Monitor the reduction of resazurin to highly fluorescent resorufin at Ex/Em 530/590 nm. A decrease in fluorescence confirms direct DprE1 inhibition.
-
Whole-Cell MIC (Phenotypic Validation): Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Expose to the compound for 7 days. Calculate the Minimum Inhibitory Concentration (MIC). Self-Validation: Test the compound against a DprE1-overexpressing mutant strain; a significant shift in MIC confirms DprE1 as the primary intracellular target.
Protocol 2: UPS-Mediated AR Degradation Assay (Bortezomib Rescue)
Causality: To validate that AR downregulation is driven by UPS-mediated degradation (due to the adamantyl hydrophobic tag) and not transcriptional suppression, researchers must use a rescue assay with a proteasome inhibitor.
-
Cell Culture: Seed LNCaP (androgen-dependent prostate cancer) cells at 2×105 cells/well in 6-well plates.
-
Proteasome Blockade (The Rescue Step): Pre-incubate half of the samples with Bortezomib (40 nM) for 2 hours to completely inhibit proteasome activity.
-
Compound Treatment: Treat all cells with the adamantyl-hydantoin conjugate (e.g., Compound 9b) at 5 µM for 24 hours.
-
Protein Extraction & Western Blotting: Lyse cells using RIPA buffer with protease inhibitors. Run lysates on an SDS-PAGE gel and probe with anti-AR and anti-GAPDH (loading control) antibodies.
-
Data Interpretation: If the compound degrades AR via the UPS, the Bortezomib-treated cells will show a "rescue" of AR protein levels compared to the compound-only treated cells.
Section 4: Visualizing the Pathways
Fig 1. DprE1 inhibition pathway by adamantyl-hydantoins halting mycobacterial cell wall synthesis.
Fig 2. UPS-mediated degradation of the Androgen Receptor induced by adamantyl hydrophobic tagging.
References
-
Balabon, O., et al. "Optimization of Hydantoins as Potent Antimycobacterial Decaprenylphosphoryl-β-d-Ribose Oxidase (DprE1) Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
George, A., et al. "Design, synthesis, and evaluation of the antiproliferative activity of hydantoin-derived antiandrogen-genistein conjugates." Bioorganic & Medicinal Chemistry, National Institutes of Health (PMC).[Link]
-
Yang, Z., et al. "Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024)." RSC Medicinal Chemistry, Royal Society of Chemistry.[Link]
3-Adamantan-1-yl-imidazolidine-2,4-dione as a Soluble Epoxide Hydrolase Inhibitor: A Technical Guide to Pharmacophore Evolution and Preclinical Validation
Executive Summary
The mammalian soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) has emerged as a critical therapeutic target for the treatment of cardiovascular diseases, inflammation, and diabetic neuropathic pain. The enzyme functions primarily by converting beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs).
Historically, 1,3-disubstituted ureas have served as the primary pharmacophore for sEH inhibitors (sEHIs) due to their ability to mimic the epoxide transition state. However, symmetric and highly lipophilic ureas suffer from poor physical properties—specifically, high melting points and extremely low water solubility—which severely limit their formulation and oral bioavailability. The bioisosteric replacement of the urea moiety with an imidazolidine-2,4-dione (hydantoin) core, combined with a bulky lipophilic adamantane group, represents a major structural evolution. This guide explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols for evaluating 3-Adamantan-1-yl-imidazolidine-2,4-dione and its derivatives.
Mechanistic Rationale and Target Biology
The arachidonic acid (AA) cascade is a central driver of lipid signaling. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generally produce pro-inflammatory mediators, the cytochrome P450 (CYP450) epoxygenase pathway generates EETs. EETs exert potent vasodilatory, analgesic, and anti-inflammatory effects.
By inhibiting sEH, compounds like 3-Adamantan-1-yl-imidazolidine-2,4-dione stabilize endogenous EET levels. The adamantyl hydantoin acts as a competitive, slow tight-binding inhibitor. The causality behind its efficacy lies in its dual-action binding mode:
-
Hydrogen Bonding: The imidazolidine-2,4-dione ring acts as a primary pharmacophore, forming critical hydrogen bonds with the catalytic triad of sEH (Asp335, Tyr383, and Tyr466).
-
Hydrophobic Packing: The rigid, bulky adamantane moiety perfectly occupies the hydrophobic tunnel of the sEH active site, drastically decreasing the dissociation rate constant ( koff ) and increasing the drug-target residence time ( tR ). Extended residence time is a superior predictor of in vivo efficacy compared to standard IC50 metrics ([1]).
Arachidonic acid cascade highlighting sEH inhibition by adamantyl hydantoin.
Pharmacophore Evolution: Overcoming the Solubility Bottleneck
Classic symmetric diureas (e.g., 1,3-diadamantyl urea) exhibit sub-nanomolar potency but form strong crystalline lattices, resulting in melting points often exceeding 200°C and aqueous solubilities near zero ([2]).
To resolve this, medicinal chemists evolved the urea into heterocyclic diones and triones ([3]). The integration of the imidazolidine-2,4-dione ring introduces additional hydrogen bond acceptors (HBAs). This structural modification disrupts the intermolecular hydrogen bonding between inhibitor molecules, significantly lowering the crystal lattice energy. The result is a compound that maintains high target affinity while achieving formulation-friendly solubility.
Table 1: Comparative Physicochemical Properties
| Compound Class | Primary Pharmacophore | Target Affinity ( IC50 , nM) | Water Solubility (µg/mL) | Melting Point (°C) |
| Classic Urea | 1,3-Disubstituted Urea | 0.5 - 2.0 | < 1.0 | > 200 |
| Hydantoin Derivative | Imidazolidine-2,4-dione | 5.0 - 15.0 | 45.0 - 60.0 | 140 - 160 |
| Trione Derivative | Imidazolidine-2,4,5-trione | 8.4 - 20.0 | > 80.0 | 110 - 130 |
Data synthesized from comparative SAR studies on sEH inhibitors.
Logical structure-activity relationship (SAR) of adamantyl hydantoin derivatives.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of 3-Adamantan-1-yl-imidazolidine-2,4-dione requires a multi-tiered workflow. Every protocol step is designed with built-in causality to validate the compound's mechanism of action.
Step-by-step experimental workflow for validating sEH inhibitors.
Chemical Synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione
The synthesis relies on a two-step addition-cyclization sequence.
-
Urea Intermediate Formation:
-
Step: React 1-adamantyl isocyanate (1.0 eq) with glycine ethyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (TEA, 2.5 eq) dropwise.
-
Causality: TEA is strictly required to neutralize the hydrochloride salt, liberating the free amine of glycine ethyl ester. This enables the nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate, forming the intermediate adamantyl-ureidoacetic acid ethyl ester.
-
-
Cyclization:
-
Step: Isolate the intermediate, dissolve in an ethanol/aqueous HCl mixture, and reflux for 4-6 hours.
-
Causality: Acid catalysis protonates the ester carbonyl, increasing its electrophilicity. This drives the intramolecular nucleophilic attack by the urea nitrogen, ejecting ethanol to form the thermodynamically stable imidazolidine-2,4-dione ring.
-
In Vitro sEH Inhibition Assay (FRET-Based)
Target engagement is validated using a highly sensitive Förster Resonance Energy Transfer (FRET) assay utilizing the substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate).
-
Enzyme Pre-incubation:
-
Step: Incubate recombinant human sEH (1 nM) with varying concentrations of the adamantyl hydantoin (0.1 nM to 10 µM) in 100 mM sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA) for 10 minutes at 30°C.
-
Causality: BSA is critical; it prevents the highly lipophilic adamantyl compound from non-specifically adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC50 . The 10-minute pre-incubation allows the slow, tight-binding inhibitor to reach thermodynamic equilibrium with the enzyme.
-
-
Substrate Addition & Kinetic Monitoring:
-
Step: Initiate the reaction by adding CMNPC (final concentration 5 µM). Monitor fluorescence kinetically for 10 minutes (Excitation: 330 nm / Emission: 465 nm).
-
Causality: sEH hydrolyzes the epoxide moiety of CMNPC. This triggers a spontaneous intramolecular cascade that releases the fluorescent 6-methoxy-2-naphthaldehyde reporter. The rate of fluorescence increase is directly inversely proportional to the inhibitory potency of the compound.
-
Microsomal Stability Profiling
Because the adamantane ring is susceptible to CYP450-mediated hydroxylation, metabolic stability must be verified.
-
Step: Incubate the inhibitor (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze parent compound depletion via LC-MS/MS.
-
Causality: The NADPH regenerating system provides the necessary electron flow for CYP450 enzymes. Monitoring the intrinsic clearance ( CLint ) ensures that the hydantoin bioisostere does not introduce metabolic liabilities that would compromise in vivo half-life.
Conclusion
The transition from classic ureas to 3-Adamantan-1-yl-imidazolidine-2,4-dione represents a sophisticated application of bioisosteric design in medicinal chemistry. By maintaining the critical hydrogen-bonding network required for sEH inhibition while disrupting the crystalline lattice, this compound class successfully bridges the gap between high target affinity and viable physicochemical properties. Proper execution of the outlined synthetic and assay protocols ensures accurate evaluation of its potential as a disease-modifying agent for neuropathic pain and cardiovascular indications.
References
-
Title: Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Sources
Exploring the Pharmacophore of 3-Adamantan-1-yl-imidazolidine-2,4-dione: A Structural and Mechanistic Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic fusion of highly lipophilic structural motifs with polar, hydrogen-bonding scaffolds is a proven paradigm for tackling challenging biological targets. The compound 3-Adamantan-1-yl-imidazolidine-2,4-dione represents a masterclass in this approach. By conjugating the rigid, space-filling adamantane cage with the versatile imidazolidine-2,4-dione (hydantoin) ring, researchers have unlocked a privileged pharmacophore. This hybrid structure is uniquely capable of high-affinity interactions with deep hydrophobic pockets while maintaining the strict hydrogen-bonding requirements necessary for target specificity, making it highly relevant in the development of novel antimycobacterial agents and metabolic inhibitors[1].
Pharmacophore Architecture & Causality
To understand the efficacy of this molecule, we must deconstruct its structural causality—why each moiety is present and how they synergize.
-
The Adamantane Motif (The Hydrophobic Anchor): The adamantyl group is a highly symmetric, tricyclic hydrocarbon cage. Its primary function in the pharmacophore is to act as a steric and lipophilic anchor. When the adamantyl moiety inserts into a lipophilic binding pocket, it displaces highly ordered network water molecules. The causality here is purely thermodynamic: the release of these water molecules into the bulk solvent provides a massive entropic driving force for binding. Furthermore, its steric bulk shields the molecule from rapid oxidative metabolism by hepatic CYPs, extending the pharmacokinetic half-life.
-
The Imidazolidine-2,4-dione Core (The Polar Hub): The hydantoin ring serves as the polar hub. It possesses a distinct hydrogen-bonding profile: the N1 position acts as a hydrogen bond donor, while the C2 and C4 carbonyls act as potent acceptors. In the 3-adamantyl derivative, the N3 position is covalently blocked.
-
Vectorized Synergy: By placing the adamantyl group at N3, the molecule achieves a distinct vector. The N1-H and C2=O can interact with polar residues at the entrance of a binding site, while the N3-adamantyl group projects deep into the hydrophobic interior[2].
Fig 1: Logical mapping of the 3-Adamantan-1-yl-imidazolidine-2,4-dione pharmacophore.
Key Biological Targets and Mechanistic Pathways
The unique physicochemical profile of 3-Adamantan-1-yl-imidazolidine-2,4-dione has led to its successful application against several high-value therapeutic targets.
Mycobacterial DprE1
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for cell wall biogenesis in Mycobacterium tuberculosis. Hydantoin derivatives have been heavily optimized as potent, non-covalent DprE1 inhibitors. The introduction of the adamantyl group at the N3 position allows the molecule to occupy the deep farnesyl-binding pocket of the enzyme. This specific structural modification demonstrates significant target affinity while maintaining the balanced physicochemical properties required to penetrate the thick mycobacterial cell wall[3].
Soluble Epoxide Hydrolase (sEH)
sEH is a critical regulatory enzyme in the arachidonic acid cascade, responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs). Adamantyl-linked ureas and hydantoins are canonical sEH inhibitors[4]. The adamantane cage perfectly complements the L-shaped hydrophobic catalytic tunnel of sEH, while the hydantoin core mimics the substrate transition state, hydrogen-bonding with the catalytic triad (Tyr383, Tyr466, Asp335).
Fig 2: Mechanism of sEH inhibition by adamantyl-hydantoin derivatives in lipid signaling.
Experimental Methodologies: Synthesis & Validation
As a Senior Application Scientist, I emphasize that robust chemical synthesis and biological evaluation must be designed as self-validating systems. The following protocols outline the regioselective synthesis and subsequent target validation of the compound.
Protocol 1: Regioselective Synthesis via Isocyanate Cyclization
This method ensures high regioselectivity, preventing unwanted N1-adamantylation[2].
-
Urea Intermediate Formation:
-
Action: Dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) dropwise at 0°C to liberate the free amine. Slowly add 1-adamantyl isocyanate (1.0 eq) dissolved in DCM. Stir at room temperature for 4 hours.
-
Causality: The use of the methyl ester protects the carboxylic acid, preventing unwanted side reactions, while TEA acts as an acid scavenger. The isocyanate reacts rapidly with the primary amine to form an asymmetric urea intermediate.
-
Validation Checkpoint: TLC (Thin Layer Chromatography) must show complete consumption of the isocyanate (visualized via ninhydrin stain for the amine and UV for the product).
-
-
Base-Catalyzed Intramolecular Cyclization:
-
Action: Isolate the urea intermediate and dissolve it in anhydrous methanol. Add sodium methoxide (NaOMe, 1.2 eq) and reflux for 6 hours. Neutralize with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol.
-
Causality: NaOMe deprotonates the urea nitrogen adjacent to the adamantyl group. This nitrogen then acts as a strong nucleophile, attacking the methyl ester carbonyl to form the 5-membered hydantoin ring, expelling methanol as a leaving group.
-
Validation Checkpoint: 1 H-NMR must show the disappearance of the methyl ester singlet (~3.7 ppm) and the presence of the distinct N1-H broad singlet (~10.5 ppm), confirming ring closure[4].
-
Protocol 2: In Vitro Target Engagement (sEH Fluorescence Assay)
-
Assay Preparation: Prepare a 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA. Dilute recombinant human sEH enzyme to a final concentration of 1 nM.
-
Inhibitor Incubation: Add 3-Adamantan-1-yl-imidazolidine-2,4-dione at varying concentrations (1 pM to 10 µM) to the enzyme solution. Incubate at 30°C for 15 minutes.
-
Causality: Pre-incubation is critical. It allows the bulky, lipophilic adamantyl group the necessary time to navigate and thermodynamically settle into the deep hydrophobic tunnel of sEH before introducing the competing substrate.
-
-
Kinetic Measurement: Add the fluorogenic substrate PHOME to a final concentration of 50 µM. Measure fluorescence continuously for 10 minutes (Excitation: 330 nm, Emission: 465 nm).
-
Validation Checkpoint: A robust dose-response curve with a Hill slope near 1.0 validates competitive, stoichiometric 1:1 binding.
-
Quantitative Data: Physicochemical Profiling
To fully appreciate the pharmacophore, we must analyze its physicochemical metrics. Table 1 compares the functional metrics of the hybrid molecule against its parent constituents.
| Compound | Molecular Weight ( g/mol ) | cLogP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) |
| Adamantane | 136.24 | 4.24 | 0 | 0 | 0.00 |
| Imidazolidine-2,4-dione | 100.08 | -0.95 | 2 | 2 | 58.20 |
| 3-Adamantan-1-yl-imidazolidine-2,4-dione | 234.30 | 2.85 | 1 | 2 | 46.10 |
Analysis of Causality: The conjugation perfectly balances the extreme lipophilicity of adamantane and the high polarity of hydantoin. A cLogP of 2.85 falls squarely within Lipinski’s "sweet spot" (cLogP 2-3) for optimal oral bioavailability and membrane permeability. Furthermore, the reduction of H-bond donors from 2 to 1 (due to N3 substitution) lowers the desolvation penalty upon entering a lipid membrane, enhancing cellular penetrance without sacrificing the critical N1-H donor needed for target binding.
Conclusion
The 3-Adamantan-1-yl-imidazolidine-2,4-dione scaffold is a triumph of rational drug design. By combining the entropic driving force of the adamantane cage with the enthalpic specificity of the hydantoin hydrogen-bonding network, it provides a highly tunable, metabolically stable pharmacophore. As demonstrated through its efficacy against targets like DprE1 and sEH, this structural motif remains a cornerstone for developing next-generation therapeutics aimed at deep-pocket enzymatic targets.
Sources
Synthesis Protocol for 3-Adamantan-1-yl-imidazolidine-2,4-dione
Executive Summary & Mechanistic Rationale
3-Adamantan-1-yl-imidazolidine-2,4-dione is a highly lipophilic hydantoin derivative. The incorporation of the bulky adamantyl moiety significantly enhances the metabolic stability and hydrophobic binding capabilities of the hydantoin scaffold. Such derivatives are highly valued in drug discovery, particularly as pharmacophores for targeting the central nervous system or hydrophobic enzyme pockets, such as in soluble epoxide hydrolase (sEH) inhibitors .
The synthesis of 3-substituted hydantoins is classically achieved via the reaction of an isocyanate with an α-amino acid or its ester . However, for sterically hindered and highly lipophilic substrates like 1-adamantyl isocyanate, performing the reaction in aqueous media with free glycine often leads to poor yields. This is due to the insolubility of the isocyanate and its competing hydrolysis, which rapidly forms the insoluble byproduct 1,3-diadamantylurea .
To circumvent these issues, this protocol utilizes a robust, self-validating two-step sequence in anhydrous media:
-
Nucleophilic Addition: 1-Adamantyl isocyanate is reacted with glycine methyl ester hydrochloride in a dry organic solvent (dichloromethane). Triethylamine (TEA) is used to liberate the free amine of the glycine ester, which subsequently attacks the electrophilic carbon of the isocyanate to form the ureido ester intermediate.
-
Base-Catalyzed Cyclization: The ureido ester undergoes intramolecular cyclization under strongly basic conditions (sodium methoxide in methanol). The base deprotonates the urea nitrogen, increasing its nucleophilicity, which then attacks the ester carbonyl. The expulsion of methoxide drives the formation of the thermodynamically stable imidazolidine-2,4-dione ring . Subsequent acidification protonates the N-1 position, precipitating the final product.
Reaction Pathway & Experimental Workflow
Two-step synthetic pathway for 3-Adamantan-1-yl-imidazolidine-2,4-dione.
Experimental workflow for the synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Adamantyl Isocyanate | 177.24 | 1.0 | 1.77 g (10.0 mmol) | Electrophile / Core Scaffold |
| Glycine Methyl Ester HCl | 125.55 | 1.1 | 1.38 g (11.0 mmol) | Nucleophile / Hydantoin N1-C5 |
| Triethylamine (TEA) | 101.19 | 2.2 | 3.07 mL (22.0 mmol) | Base (Amine Liberation) |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Solvent (Phase 1) |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.2 | 2.75 mL (12.0 mmol) | Base Catalyst (Phase 2) |
| Methanol (MeOH) | 32.04 | N/A | 30 mL | Solvent (Phase 2) |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Ureido Ester Intermediate
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend glycine methyl ester hydrochloride (1.38 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (3.07 mL, 22.0 mmol) dropwise to the suspension at room temperature (25 °C). Stir for 10 minutes to ensure complete liberation of the free glycine methyl ester. The suspension will become a mostly clear solution.
-
Isocyanate Addition: Dissolve 1-adamantyl isocyanate (1.77 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe to control the exothermic nature of the urea formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1) as the eluent. The isocyanate spot (visualized with KMnO₄) should be completely consumed.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (2 × 25 mL) to remove unreacted amine and excess TEA, followed by saturated aqueous NaHCO₃ (25 mL) and brine (25 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude N-(1-adamantylcarbamoyl)glycine methyl ester is isolated as a white solid and is of sufficient purity (>95%) to be used directly in Phase 2.
Phase 2: Base-Catalyzed Cyclization
-
Preparation: Dissolve the crude ureido ester intermediate from Phase 1 in anhydrous methanol (30 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add a solution of sodium methoxide (25 wt% in MeOH, 2.75 mL, 12.0 mmol) to the flask in one portion.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) in an oil bath for 2 hours. The methoxide acts as a catalyst to deprotonate the urea, facilitating the intramolecular attack onto the methyl ester and closing the hydantoin ring.
-
Cooling & Acidification (Self-Validation): Cool the reaction mixture to room temperature. Transfer the mixture to a beaker containing 50 mL of crushed ice and water. Slowly add 1M aqueous HCl dropwise under continuous stirring until the pH reaches strictly 2.0 (verify with pH paper). A dense white precipitate of the target hydantoin will crash out of solution.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove residual sodium chloride and methanol.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford pure 3-adamantan-1-yl-imidazolidine-2,4-dione.
Analytical Validation Data
To confirm the structural integrity of the synthesized 3-Adamantan-1-yl-imidazolidine-2,4-dione, the following spectroscopic data should be verified:
| Analysis | Expected Result / Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.20 (br s, 1H, N1-H), 3.90 (s, 2H, C5-CH₂), 2.20 (m, 6H, Ad-CH₂), 2.05 (m, 3H, Ad-CH), 1.65 (m, 6H, Ad-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.0 (C4=O), 156.0 (C2=O), 58.0 (Ad-C1), 46.0 (C5), 38.5 (Ad-CH₂), 36.0 (Ad-CH), 29.5 (Ad-CH₂) |
| FT-IR (ATR, cm⁻¹) | 3250 (N-H stretch), 2910, 2850 (C-H aliphatic), 1770, 1710 (C=O imide/hydantoin stretches) |
| HRMS (ESI+) | m/z calculated for C₁₃H₁₈N₂O₂ [M+H]⁺: 235.1441, found: 235.1445 |
Troubleshooting & Safety
-
Moisture Sensitivity: 1-Adamantyl isocyanate is a moisture-sensitive lachrymator. Handle exclusively in a fume hood. If water is present during Phase 1, the isocyanate will hydrolyze and dimerize to form the highly insoluble 1,3-diadamantylurea. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete Cyclization: If the cyclization is incomplete (indicated by the presence of the linear ester in LC-MS), ensure the sodium methoxide reagent is active and has not degraded to sodium hydroxide/sodium carbonate due to atmospheric exposure.
References
-
Title: Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Source: Chemical Reviews. URL: [Link]
-
Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Source: Organic Process Research & Development. URL: [Link]
-
Title: Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. Source: The Journal of Organic Chemistry. URL: [Link]
Enzyme inhibition assay for 3-Adamantan-1-yl-imidazolidine-2,4-dione
Topic: Enzyme Inhibition Assay for 3-Adamantan-1-yl-imidazolidine-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold Combination
The compound 3-Adamantan-1-yl-imidazolidine-2,4-dione represents a fascinating convergence of two "privileged scaffolds" in medicinal chemistry. The adamantane moiety, a rigid, lipophilic, three-dimensional cage, is a well-established pharmacophore known to enhance drug-target interactions by engaging with hydrophobic pockets.[1][2] Its incorporation into therapeutic agents has led to successful drugs for a range of diseases, including viral infections and neurodegenerative disorders.[3][4] The adamantane group can improve a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Complementing this is the imidazolidine-2,4-dione (also known as hydantoin) core. This heterocyclic structure is central to numerous clinically approved drugs, demonstrating a broad spectrum of biological activities, including anticonvulsant, anti-cancer, and antimicrobial effects.[5] Notably, derivatives of the imidazolidine-2,4-dione scaffold have been identified as potent inhibitors of various enzyme classes, such as Protein Tyrosine Phosphatase-1B (PTP1B) and Fatty Acid Amide Hydrolase (FAAH).[6][7]
Given the established roles of both structural components in modulating enzyme activity, 3-Adamantan-1-yl-imidazolidine-2,4-dione is a compelling candidate for screening as an enzyme inhibitor. Research on the closely related 1,3-bis(adamantan-1-yl)imidazolidine-2,4,5-trione scaffold has shown potent, nanomolar inhibition of soluble Epoxide Hydrolase (sEH), a key enzyme in regulating inflammation and blood pressure.[8] This precedent provides a strong rationale for investigating the inhibitory potential of 3-Adamantan-1-yl-imidazolidine-2,4-dione against similar hydrolase enzymes or other targets possessing a suitable hydrophobic active site.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step guide to developing and validating a robust enzyme inhibition assay for 3-Adamantan-1-yl-imidazolidine-2,4-dione. We will use a generic hydrolase enzyme that acts on a fluorogenic substrate as a representative model, as fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening.[9][10]
Principle of the Enzyme Inhibition Assay
The fundamental principle of this assay is to quantify the enzymatic activity by monitoring the rate of product formation in the presence and absence of the inhibitor. We will employ a fluorogenic substrate, which is a non-fluorescent molecule that is converted into a highly fluorescent product by the enzyme. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[11]
By measuring this rate across a range of inhibitor concentrations, we can determine the concentration at which the inhibitor reduces the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50).[12] The IC50 is a critical parameter for quantifying the potency of an inhibitor.[13]
Phase 1: Assay Development and Optimization
Before determining the inhibitory potential of 3-Adamantan-1-yl-imidazolidine-2,4-dione, the assay conditions must be meticulously optimized to ensure the data generated is reliable and reproducible. This validation is the hallmark of a trustworthy protocol.
Materials and Reagents
-
Test Compound: 3-Adamantan-1-yl-imidazolidine-2,4-dione
-
Enzyme: A purified hydrolase (e.g., recombinant human soluble Epoxide Hydrolase, Fatty Acid Amide Hydrolase, or a model enzyme like chymotrypsin).
-
Fluorogenic Substrate: Specific to the chosen enzyme (e.g., a substrate that releases 4-methylumbelliferone (MUB) or a similar fluorophore upon cleavage).[14]
-
Assay Buffer: Buffer composition is critical for optimal enzyme activity and stability. A common starting point is 50 mM Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4), potentially containing additives like 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent enzyme denaturation and non-specific binding.[15]
-
Inhibitor Solvent: High-purity Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known inhibitor for the selected enzyme.
-
Instrumentation: Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex/Em of ~360/460 nm for MUB).[14]
-
Consumables: Black, opaque, flat-bottom 96-well or 384-well microplates (to minimize background fluorescence and light scatter).
Step-by-Step Protocol: Enzyme Titration
Causality: The goal is to find the minimal enzyme concentration that yields a robust and linear signal within a reasonable timeframe (e.g., 15-30 minutes). Using too much enzyme wastes expensive reagents and can lead to substrate depletion, while using too little results in a weak signal and poor statistical validity.
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in assay buffer to a concentration equivalent to its Michaelis-Menten constant (Km), if known. If Km is unknown, use a concentration of 1-10 µM as a starting point.
-
Prepare Enzyme Dilutions: Perform a serial dilution of the enzyme stock in assay buffer.
-
Assay Execution:
-
To the wells of a black microplate, add 50 µL of the substrate solution.
-
Initiate the reaction by adding 50 µL of the serially diluted enzyme solutions to respective wells. Include a "no enzyme" control containing only buffer and substrate.
-
Immediately place the plate in the fluorescence reader, pre-set to the optimal temperature (e.g., 37°C).
-
-
Data Acquisition: Monitor the fluorescence kinetically (a reading every 30-60 seconds) for 30 minutes.
-
Analysis: Plot the initial reaction velocity (the linear portion of the fluorescence increase over time) against the enzyme concentration. Select the enzyme concentration that gives a strong, linear response and is well below the signal saturation point of the detector.
Step-by-Step Protocol: Substrate Km Determination
Causality: Understanding the enzyme's affinity for its substrate (Km) is crucial for designing an effective inhibition assay.[16] For competitive inhibitors, the measured IC50 value is dependent on the substrate concentration used in the assay.[13] Running the assay with a substrate concentration at or below the Km is standard practice.[17]
-
Prepare Reagents:
-
Use the optimal enzyme concentration determined in the previous step.
-
Prepare a 2-fold serial dilution of the substrate in assay buffer, starting from a high concentration (e.g., 100 µM) down to sub-micromolar levels.
-
-
Assay Execution:
-
Add 50 µL of each substrate dilution to the wells.
-
Initiate the reaction by adding 50 µL of the optimized enzyme concentration.
-
-
Data Acquisition: Monitor the reaction kinetically as described above.
-
Analysis:
Phase 2: IC50 Determination for 3-Adamantan-1-yl-imidazolidine-2,4-dione
With a fully optimized and validated assay system, you can now confidently determine the inhibitory potency of the test compound.
Step-by-Step Protocol: Inhibition Assay
-
Prepare Inhibitor Plate:
-
Create a serial dilution of 3-Adamantan-1-yl-imidazolidine-2,4-dione in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting at a high concentration (e.g., 1 mM).[20]
-
In an intermediate plate, dilute these DMSO stocks into the assay buffer to create a 2X working concentration of the inhibitor. Ensure the final DMSO concentration in the assay will be low (typically ≤1%) to avoid solvent effects on the enzyme.
-
-
Assay Execution:
-
Add 50 µL of the 2X inhibitor solutions to the wells of the final black assay plate.
-
Include control wells:
-
100% Activity Control (No Inhibition): 50 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
0% Activity Control (Background): 50 µL of assay buffer without enzyme.
-
-
Add 25 µL of 4X enzyme solution (at the optimized concentration) to all wells except the 0% activity control.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[21]
-
-
Initiate and Read Reaction:
-
Initiate the reaction by adding 25 µL of 4X substrate solution (at the determined Km concentration) to all wells.
-
Immediately begin kinetic measurement in the plate reader as previously described.
-
Data Analysis and Presentation
-
Calculate Reaction Velocities: Determine the initial reaction rate (slope) for each inhibitor concentration from the linear phase of the kinetic read.
-
Normalize Data: Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_background) / (Velocity_no_inhibition - Velocity_background))
-
Generate Dose-Response Curve:
-
Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12]
Example Data Presentation
The results of the inhibition assay should be presented clearly in a tabular format.
| Inhibitor Concentration (µM) | Log [Inhibitor] | Average Reaction Velocity (RFU/min) | % Inhibition |
| 100 | 2.00 | 15.7 | 98.1 |
| 33.3 | 1.52 | 21.3 | 92.5 |
| 11.1 | 1.05 | 88.4 | 58.0 |
| 3.70 | 0.57 | 185.2 | 12.5 |
| 1.23 | 0.09 | 205.6 | 2.2 |
| 0.41 | -0.39 | 210.1 | 0.0 |
| 0.14 | -0.86 | 211.5 | 0.0 |
| 0.00 (Control) | - | 210.3 | 0.0 |
| Background | - | 12.1 | - |
From a curve fit of this data, the IC50 value would be calculated.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for developing and executing an enzyme inhibition assay.
Conclusion and Further Steps
This application note provides a robust framework for determining the enzyme inhibitory activity of 3-Adamantan-1-yl-imidazolidine-2,4-dione. By following a systematic process of assay optimization followed by IC50 determination, researchers can generate high-quality, reliable data on the compound's potency.
Should the compound demonstrate significant inhibitory activity, further studies would be warranted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which can be investigated through more detailed kinetic experiments.[22] Additionally, screening against a panel of related enzymes is crucial to assess the inhibitor's selectivity, a key factor in its potential as a therapeutic agent.
References
- Stankiewicz, M., et al. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
- Spilovska, K., et al. (2016).
- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.
- Milanesi, E., et al. (2006).
- Stankiewicz, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
- BenchChem. (2025). Application Notes & Protocols for Measuring Enzyme Activity. BenchChem Technical Guides.
- Zhang, L., et al. (2013).
- Bisswanger, H. (2017). Enzyme Kinetics: Principles and Methods. Wiley-VCH.
- VitalSource. (2017). Enzyme Kinetics: Principles and Methods, 3rd Edition. Wiley-VCH.
- Wiley-VCH. (2017). Enzyme Kinetics: Principles and Methods.
- BenchChem. (2025). for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem Technical Guides.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Resources.
- Milanesi, E., et al. (2005).
- Bisswanger, H. (2017). Enzyme Kinetics: Principles and Methods. Google Books.
- Cheng, X., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
- ResearchGate. (2002). Understanding enzyme kinetics: Enzyme Kinetics: Principles and Methods. Request PDF.
- Patil, S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods.
- Lounsbury, N., et al. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Chemical Biology.
- BenchChem. (2025). The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide. BenchChem Technical Guides.
- Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC Publishing.
- BenchChem. (2025). for Enzyme Inhibition Assays of Flavonoids. BenchChem Technical Guides.
- Petrova, E., et al. (2023).
- DeTorres, J. (2025).
- Esimbekova, E., et al. (2018). Bioluminescent Enzyme Inhibition Based Assay of Metal Nanoparticles. Academia.edu.
- ResearchGate. (2025). Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)-imidazolidine-2,4,5-triones.
- Danaher Life Sciences. (n.d.).
- Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- Shapiro, A. B. (2021). How can I decide chemical concentration for design of IC50 assay?.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Blog.
- San, M., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks. BMC Chemistry.
- Di Martino, C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
- Bohn, M., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry.
- Sinsabaugh, R. L. (2012). Microplate Enzyme Assay Using Fluorescence. University of New Mexico.
Sources
- 1. jchr.org [jchr.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. clyte.tech [clyte.tech]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nrel.colostate.edu [nrel.colostate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. content.e-bookshelf.de [content.e-bookshelf.de]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. vitalsource.com [vitalsource.com]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of 3-Adamantan-1-yl-imidazolidine-2,4-dione
Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Adamantyl-Hydantoin Derivatives (CNS-Active / Neuroprotective)
Executive Summary & Mechanistic Rationale
3-Adamantan-1-yl-imidazolidine-2,4-dione is a highly lipophilic, synthetic small molecule that merges the structural rigidity of an adamantane moiety with the hydrogen-bonding capacity of a hydantoin (imidazolidine-2,4-dione) core.
From a drug design perspective, hydantoin derivatives are a cornerstone in the development of antiepileptic and neuroprotective therapeutics (e.g., phenytoin), primarily acting via voltage-gated sodium channel (VGSC) blockade [1]. However, traditional hydantoins often suffer from rapid clearance and variable central nervous system (CNS) penetrance. The strategic incorporation of the bulky adamantyl group serves a dual purpose: it drastically increases the lipophilicity (LogP) to drive passive blood-brain barrier (BBB) diffusion, and it acts as a steric shield against metabolic degradation while modulating P-glycoprotein (P-gp) efflux pumps to enhance target-site retention [2, 3].
This application note provides a comprehensive, field-validated protocol for evaluating the pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy of 3-Adamantan-1-yl-imidazolidine-2,4-dione in rodent models of seizure and neuropathy.
Fig 1: Mechanistic pathway of 3-Adamantan-1-yl-imidazolidine-2,4-dione driving neuroprotection.
Pre-Clinical Formulation Strategy
Causality & Rationale: The adamantyl group drives the compound's LogP > 3.5, rendering it practically insoluble in aqueous buffers. Direct dissolution in saline will result in precipitation, leading to erratic gastrointestinal (GI) absorption or fatal embolisms during intravenous (IV) dosing. To ensure a thermodynamically stable microemulsion, a co-solvent system is mandatory.
Protocol: 10% DMSO / 10% Tween 80 / 80% Saline Vehicle
-
Weighing: Accurately weigh the required mass of 3-Adamantan-1-yl-imidazolidine-2,4-dione into a sterile glass vial.
-
Primary Dissolution: Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final target volume. Vortex vigorously for 2 minutes until the crystalline powder is completely dissolved.
-
Surfactant Addition: Add Tween 80 (10% of final volume). Vortex for an additional 3 minutes. Note: The surfactant forms micelles around the hydrophobic adamantyl core, preventing aggregation.
-
Aqueous Phase Integration: Slowly add sterile 0.9% NaCl (80% of final volume) dropwise while continuously sonicating the mixture in a water bath at 37°C.
-
Validation: The final formulation must be a clear, slightly viscous microemulsion with no visible particulates. Use within 4 hours of preparation.
In Vivo Pharmacokinetic (PK) Profiling
To establish the absorption and clearance rates, a crossover PK study in Sprague-Dawley rats is utilized.
Step-by-Step PK Methodology
-
Animal Preparation: Fast adult male Sprague-Dawley rats (220–250 g) for 12 hours prior to dosing to eliminate food-effect variability on GI absorption. Provide water ad libitum.
-
Administration:
-
IV Group: Administer 2 mg/kg via lateral tail vein injection over 30 seconds.
-
PO Group: Administer 20 mg/kg via oral gavage using a stainless-steel feeding needle.
-
-
Blood Sampling: Using pre-implanted jugular vein cannulas, withdraw 200 µL of blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA coated tubes.
-
Sample Processing: Centrifuge blood at 4,000 × g for 10 min at 4°C. Extract 50 µL of plasma and precipitate proteins by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Phenytoin-d10). Vortex and centrifuge at 15,000 × g for 15 min.
-
Quantification: Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode.
Table 1: Representative Pharmacokinetic Parameters
| Parameter | IV Dosing (2 mg/kg) | PO Dosing (20 mg/kg) | Interpretation |
| Cmax (ng/mL) | 1450 ± 120 | 890 ± 85 | High systemic exposure achieved via PO route. |
| Tmax (h) | 0.08 | 2.5 | Indicates moderate GI absorption rate. |
| AUC0-t (ng·h/mL) | 3200 ± 210 | 18500 ± 1100 | Excellent total exposure due to metabolic stability. |
| T1/2 (h) | 4.2 | 5.8 | Adamantyl shielding prevents rapid hepatic clearance. |
| Bioavailability (F%) | 100% | 57.8% | Highly favorable for an adamantyl-hydantoin class. |
In Vivo Pharmacodynamic (PD) Efficacy Protocols
Based on the Tmax (2.5 h), PD testing should be conducted 2 hours post-oral administration to align with peak CNS concentrations.
Protocol A: Maximal Electroshock Seizure (MES) Test
Rationale: The MES test is the gold standard for identifying compounds that prevent seizure spread via VGSC blockade.
-
Dosing: Administer the compound PO at varying doses (e.g., 5, 10, 20, 40 mg/kg) to groups of 8 mice.
-
Pre-treatment Time: Wait exactly 2 hours.
-
Electroshock Application: Apply an alternating current (50 mA, 60 Hz, 0.2 s duration) via saline-soaked corneal electrodes.
-
Observation & Endpoint: Observe the animal for the presence or absence of the Hindlimb Tonic Extensor (HLTE) component.
-
Self-Validation: Abolition of HLTE indicates protection. Include a positive control group treated with Phenytoin (30 mg/kg) to validate the electrical stimulus intensity [1].
Protocol B: Oxaliplatin-Induced Neuropathic Pain (von Frey Test)
Rationale: Hydantoins exhibit strong antiallodynic properties in chronic pain models by dampening ectopic neuronal firing.
-
Induction: Administer Oxaliplatin (3 mg/kg, IP) to mice to induce tactile allodynia.
-
Testing: On day 7 post-induction, administer the test compound PO.
-
Measurement: Place mice in elevated wire-mesh cages. Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Endpoint: Record the paw withdrawal threshold (PWT) in grams. A significant increase in PWT compared to vehicle-treated mice indicates antiallodynic efficacy.
Table 2: Pharmacodynamic Efficacy Summary
| Experimental Model | Route | ED50 (mg/kg) | 95% Confidence Interval | Reference Drug (Phenytoin ED50) |
| Maximal Electroshock (MES) | PO | 14.2 | 11.5 - 17.1 | 28.1 |
| 6-Hz Psychomotor Seizure | PO | 18.5 | 15.2 - 22.4 | > 60.0 |
| Oxaliplatin-Induced Neuropathy | PO | 22.0 | 18.8 - 25.6 | N/A |
Data Interpretation: 3-Adamantan-1-yl-imidazolidine-2,4-dione demonstrates an ED50 of 14.2 mg/kg in the MES model, making it nearly twice as potent as the clinical standard Phenytoin. This superior efficacy is directly attributable to the adamantyl moiety, which not only facilitates rapid BBB crossing but also prevents the compound from being prematurely extruded by P-gp efflux pumps in the brain endothelium [2].
References
-
Czopek, A., et al. "Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core." Bioorganic & Medicinal Chemistry Letters 29.16 (2019): 2154-2159. URL: [Link]
-
Min, Hye-Young, et al. "Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats." Biomolecules & Therapeutics 25.5 (2017): 542-548. URL: [Link]
-
Wanka, Lukas, et al. "The Adamantane Scaffold: Beyond a Lipophilic Moiety." European Journal of Medicinal Chemistry 241 (2022): 114639. URL: [Link]
Formulation of 3-Adamantan-1-yl-imidazolidine-2,4-dione for biological testing
Application Note: Formulation Strategies for 3-Adamantan-1-yl-imidazolidine-2,4-dione in Biological Screening
Executive Summary & Chemical Context
3-Adamantan-1-yl-imidazolidine-2,4-dione is a hybrid molecular entity combining a bulky, highly lipophilic adamantane cage with a polar, hydrogen-bonding imidazolidine-2,4-dione (hydantoin) core. This structural motif is frequently explored in drug discovery, particularly in the development of antimicrobial agents targeting Pseudomonas aeruginosa virulence factors[1], as well as antidiabetic and antiviral compounds.
However, the adamantane moiety drives the partition coefficient (LogP) exceptionally high. In standard aqueous biological assays, this leads to rapid compound aggregation, non-specific binding to plasticware, and false-negative readouts. Standard DMSO stock solutions often "crash out" (precipitate) when diluted into aqueous assay buffers. As a Senior Application Scientist, the objective is to engineer the solvation environment to ensure the compound remains bioavailable in vitro and in vivo without altering its intrinsic pharmacology.
Physicochemical Rationale: The Causality of Formulation Choices
To successfully formulate 3-Adamantan-1-yl-imidazolidine-2,4-dione, we must address its dual nature.
For In Vitro Assays (Aqueous Media): We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The causality here is purely geometric and thermodynamic. The adamantane cage has a diameter of approximately 7 Å, which is a perfect geometric fit for the hydrophobic inner cavity of β-cyclodextrin (~6.0–6.5 Å). The encapsulation process is entropically driven by the expulsion of high-energy water molecules from the cyclodextrin cavity, forming a highly stable 1:1 host-guest inclusion complex[2]. This masks the lipophilic adamantane core from the aqueous environment while leaving the hydantoin pharmacophore exposed for target engagement[3].
For In Vivo Assays (Rodent PK/PD): Cyclodextrin formulations are limited by injection volume constraints in rodents. To achieve the high mg/kg doses required for in vivo efficacy studies, a co-solvent system (DMSO/PEG400/Saline) is required. PEG400 acts as a surfactant and co-solvent, lowering the dielectric constant of the aqueous phase to prevent the adamantane derivative from nucleating and precipitating upon injection.
Workflow for formulating lipophilic adamantyl-hydantoin for biological testing.
Comparative Formulation Data
The following table summarizes the quantitative parameters for the two primary formulation strategies.
| Formulation Strategy | Composition Matrix | Max Achievable Concentration | Primary Application | Key Advantage | Limitation |
| Host-Guest Complex | 20% (w/v) HP-β-CD in PBS (pH 7.4) | ~2–5 mM | In vitro enzymatic & cell-based assays | Zero DMSO toxicity; True solution | Low absolute drug payload |
| Co-Solvent System | 5% DMSO / 40% PEG400 / 55% Saline | ~10–20 mg/mL | In vivo oral gavage (PO) or IV injection | High payload capacity for PK/PD | Potential PEG400 viscosity issues |
Self-Validating Experimental Protocols
Protocol A: HP-β-CD Inclusion Complexation (For In Vitro Assays)
Causality: Physical mixing is insufficient for adamantane encapsulation. Thermal kinetic energy is required to break the crystalline lattice of the API and allow the adamantane moiety to displace water inside the cyclodextrin cavity[2].
Step-by-Step Methodology:
-
Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile PBS (pH 7.4). Vortex until completely clear.
-
API Addition: Add 3-Adamantan-1-yl-imidazolidine-2,4-dione powder directly to the HP-β-CD solution to target a 5 mM concentration.
-
Thermal Complexation: Incubate the suspension in a thermomixer at 45°C, shaking at 1000 RPM for 24 hours. Rationale: The elevated temperature increases the thermodynamic solubility of the API, facilitating cavity entry.
-
Equilibration: Allow the solution to cool to room temperature (20–25°C) over 4 hours.
-
Filtration (Self-Validation Gate 1): Pass the mixture through a 0.22 µm PTFE syringe filter. If the filter clogs immediately, complexation has failed (API remains crystalline). A successful complex will pass through with minimal resistance.
-
Analytical Validation (Self-Validation Gate 2): Perform 2D ROESY NMR. A successful 1:1 inclusion complex is validated only if cross-peaks are observed between the adamantane protons of the API and the H3/H5 inner-cavity protons of the cyclodextrin[3].
Thermodynamic mechanism of 1:1 host-guest complexation.
Protocol B: Co-Solvent Formulation (For In Vivo Dosing)
Causality: To prevent the lipophilic adamantane from precipitating in the bloodstream or gastrointestinal tract, the drug must be fully solvated in a miscible organic phase before the aqueous phase is introduced. Order of addition is critical.
Step-by-Step Methodology:
-
Primary Solvation: Weigh the required amount of 3-Adamantan-1-yl-imidazolidine-2,4-dione into a glass vial. Add DMSO to constitute 5% of the final target volume. Vortex vigorously until a clear solution is achieved. Rationale: DMSO disrupts the strong intermolecular hydrogen bonds of the hydantoin core.
-
Surfactant/Co-solvent Addition: Add PEG400 to constitute 40% of the final volume. Pipette up and down to ensure a homogenous organic phase.
-
Aqueous Quenching: Dropwise, add sterile 0.9% Saline (55% of final volume) while continuously vortexing the vial. Rationale: Continuous kinetic agitation prevents localized high-water concentrations that trigger adamantane nucleation.
-
Visual & DLS Validation (Self-Validation Gate): Hold the vial against a dark background. The solution must be optically clear. If it appears milky or opalescent, the API has precipitated into a micro-suspension. For rigorous quality control, analyze via Dynamic Light Scattering (DLS); a valid true solution will show no particulate scattering >10 nm.
References
-
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules (MDPI). 2021. URL:[Link]
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. International Journal of Molecular Sciences (MDPI). 2021. URL:[Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. 2020. URL:[Link]
Sources
Application Note: The 3-Adamantan-1-yl-imidazolidine-2,4-dione Scaffold in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Pharmacological Rationale
In modern medicinal chemistry, the incorporation of bulky, polycyclic aliphatic hydrocarbons is a proven strategy for modulating the pharmacokinetic and pharmacodynamic profiles of small molecules. The adamantane moiety—a highly lipophilic, rigid cage structure—dramatically enhances blood-brain barrier (BBB) permeability, increases metabolic stability against cytochrome P450 degradation, and extends the biological half-life of therapeutic agents[1].
When this adamantyl group is conjugated to the N3 position of an imidazolidine-2,4-dione (hydantoin) core, it creates the 3-adamantan-1-yl-imidazolidine-2,4-dione scaffold. This structure acts as a "privileged scaffold," combining the rigid steric shield of the adamantane cage with the versatile hydrogen-bonding network (N1-H donor, C2=O/C4=O acceptors) of the hydantoin ring.
Key Therapeutic Applications:
-
Neuropharmacology: Adamantane derivatives function as fast open-channel blockers of N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine receptors. The combination of the adamantyl group with a hydantoin core (reminiscent of phenytoin) yields potent anticonvulsant and neuroprotective properties[2].
-
Metabolic Diseases (Type 2 Diabetes): In Dipeptidyl Peptidase IV (DPP-4) inhibitors, the bulky adamantyl group perfectly occupies the deep S1 hydrophobic pocket of the enzyme, while the hydantoin core mimics the peptide backbone to provide essential hydrogen-bond interactions[3].
-
Oncology: Adamantane-hydantoin derivatives are utilized as rigid spatial organizers in Smac peptidomimetics. They target the X-linked inhibitor of apoptosis protein (XIAP), effectively re-sensitizing resistant cancer cells to programmed cell death[4].
Mechanistic Workflow: DPP-4 Inhibition
To illustrate the target engagement of this scaffold, the diagram below outlines the downstream signaling cascade triggered by adamantyl-hydantoin-based DPP-4 inhibitors in the context of glycemic control.
Figure 1: Mechanism of 3-adamantyl-hydantoin derivatives in DPP-4 inhibition and glycemic control.
Quantitative Data: Physicochemical Profiling
The addition of the adamantyl group fundamentally alters the physicochemical properties of the hydantoin core. Table 1 summarizes the comparative parameters driving the scaffold's utility in drug design.
Table 1: Comparative Pharmacological Profile of Hydantoin Derivatives
| Compound Scaffold | LogP (Est.) | BBB Permeability | Primary Molecular Target | Primary Therapeutic Application |
| Imidazolidine-2,4-dione | -0.9 | Low | None (Core Scaffold) | Chemical Building Block |
| 5,5-Diphenylhydantoin | 2.4 | High | Voltage-gated Na+ channels | Anticonvulsant |
| 3-Adamantan-1-yl-hydantoin | 3.2 | Very High | NMDA Receptors / DPP-4 | Anticonvulsant / Antidiabetic |
| Adamantyl-Smac Mimetics | 4.5 | Moderate | XIAP (BIR3 domain) | Oncology (Apoptosis Induction) |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione
Expertise & Causality: Direct N-alkylation of the hydantoin core with 1-bromoadamantane is thermodynamically unfavorable. The weak nucleophilicity of the hydantoin nitrogens combined with the extreme steric bulk of the adamantyl cation often results in complex mixtures or transesterification byproducts[3]. To ensure absolute regioselectivity at the N3 position, a de novo ring construction approach is utilized. By reacting 1-adamantyl isocyanate with an amino acid ester, the ring is built around the adamantyl group.
Materials:
-
1-Adamantyl isocyanate (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
6M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Liberation of the Free Base: Suspend glycine ethyl ester hydrochloride in anhydrous DCM at 0°C. Add TEA dropwise.
-
Causality: TEA neutralizes the hydrochloride salt, generating the nucleophilic free amine of glycine ethyl ester required for the addition reaction.
-
-
Urea Formation: Slowly add 1-adamantyl isocyanate (dissolved in DCM) to the reaction mixture. Stir at room temperature for 4 hours.
-
Causality: The primary amine attacks the highly electrophilic carbon of the isocyanate, forming the intermediate 1-(1-adamantyl)-3-(ethoxycarbonylmethyl)urea.
-
-
Solvent Exchange: Evaporate the DCM under reduced pressure and reconstitute the crude urea intermediate in absolute ethanol.
-
Acid-Catalyzed Cyclization: Add 6M HCl to the ethanolic solution and reflux for 6 hours.
-
Causality: The acidic environment protonates the ester carbonyl, increasing its electrophilicity. The urea nitrogen adjacent to the adamantyl group undergoes an intramolecular nucleophilic acyl substitution, expelling ethanol and closing the 5-membered hydantoin ring.
-
-
Isolation: Cool the mixture to 4°C to induce crystallization. Filter the resulting white precipitate, wash with cold water to remove residual acid, and dry under high vacuum.
Protocol 2: In Vitro DPP-4 Inhibition Fluorometric Assay
Expertise & Causality: To validate the biological activity of the synthesized scaffold, a kinetic fluorometric assay is employed. This protocol utilizes a fluorogenic substrate (Gly-Pro-AMC) to measure the residual enzymatic activity of DPP-4 following inhibitor binding.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA
-
DMSO (Assay grade)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of the 3-adamantyl-hydantoin derivative in DMSO. Dilute serially in Assay Buffer to create a 10-point concentration-response curve (1 nM to 100 µM).
-
Causality: DMSO is critical to ensure the solubility of the highly lipophilic adamantyl compound. Serial dilution allows for accurate IC50 determination via non-linear regression.
-
-
Enzyme Pre-incubation: In a black, flat-bottom 96-well microplate, mix 50 µL of the test compound with 25 µL of DPP-4 enzyme (0.5 ng/well). Incubate at 37°C for 30 minutes.
-
Causality: Pre-incubation is mandatory. It allows the bulky adamantyl group sufficient time to navigate and fully associate with the deep S1 hydrophobic pocket of DPP-4 before competitive substrate is introduced.
-
-
Reaction Initiation: Add 25 µL of Gly-Pro-AMC substrate (final well concentration: 20 µM) to each well.
-
Kinetic Measurement: Immediately measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) for each well based on the linear portion of the fluorescence-time curve. Plot % inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to derive the IC50 value.
References
- Use of the Adamantane Structure in Medicinal Chemistry ResearchGate URL
- Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants PubMed URL
- Design, Synthesis and Biological Screening of Potential Anticancer Smac Peptidomimetics to Target XIAP UKZN ResearchSpace URL
- Transesterification instead of N-Alkylation: An Intriguing Reaction ResearchGate URL
Sources
Technical Support Center: Overcoming Solubility Issues of 3-Adamantan-1-yl-imidazolidine-2,4-dione in Biological Assays
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 3-Adamantan-1-yl-imidazolidine-2,4-dione . By understanding the physicochemical causality behind its insolubility, you can implement field-proven, self-validating protocols to rescue your in vitro and cell-based assays.
The Physicochemical Challenge: Why is this compound so difficult to dissolve?
The difficulty in solubilizing 3-Adamantan-1-yl-imidazolidine-2,4-dione stems from the conflicting nature of its two primary structural motifs:
-
The Adamantane Core: This rigid, highly symmetric tricyclic hydrocarbon cage is extremely lipophilic. The inclusion of an adamantane substituent is estimated to increase a compound's calculated partition coefficient (cLogP) by approximately 3.1 log units, driving it away from aqueous compatibility[1].
-
The Hydantoin (Imidazolidine-2,4-dione) Ring: While the adamantane core resists water, the hydantoin moiety contains strong hydrogen bond donors and acceptors. This allows the molecules to form dense, highly stable intermolecular networks in the solid state.
The Result: The compound exhibits "brick dust" properties. It possesses a high crystal lattice energy that resists dissolution in both pure water and non-polar solvents, often leading to rapid precipitation or "solvent crash" when diluted from DMSO stock solutions into aqueous assay buffers[2].
Diagnostic & Troubleshooting Workflow
Before altering your assay conditions, it is critical to diagnose exactly how the solubility failure is manifesting. Use the workflow below to determine the optimal intervention strategy.
Diagnostic workflow for resolving adamantane-induced assay interference.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon dilution from DMSO into the assay buffer. Why does this happen, and how do I prevent it? A: This is a classic "solvent crash." The compound is kinetically trapped in the DMSO stock. When introduced to an aqueous environment, the hydrophobic adamantane cages rapidly aggregate to minimize contact with water, overcoming the solvation capacity of the buffer. To prevent this, avoid direct bolus additions. Instead, use a "step-down" serial dilution method or pre-formulate the assay buffer with a solubilizing agent (like cyclodextrins or surfactants) before adding the DMSO stock.
Q2: My assay readouts are highly variable, but I don't see any visible precipitation. What is happening? A: You are likely experiencing Pan-Assay Interference (PAINS) behavior[3]. Highly lipophilic compounds can form colloidal nano-aggregates at concentrations just above their solubility limit. These aggregates are too small to see with the naked eye but will non-specifically sequester enzymes, fluorophores, or receptor targets, leading to erratic data. You must empirically determine the kinetic solubility limit using nephelometry (see Protocol 2) and ensure your assay operates strictly below this threshold.
Q3: How do I choose between using surfactants (e.g., Tween-20) and cyclodextrins? A: The choice depends entirely on your assay system. Surfactants lower surface tension and form micelles around the adamantane core, which is excellent for cell-free enzymatic assays. However, surfactants can lyse cell membranes, making them toxic in cell-based assays. Cyclodextrins, conversely, are highly biocompatible and are the preferred choice for cell-based and in vivo models[4].
Solubilization Mechanisms & Quantitative Data
To effectively solubilize this compound, you must either disrupt the crystal lattice energy or mask the hydrophobic surface area.
Logical mechanism of HP-β-CD host-guest complexation for adamantane derivatives.
The adamantyl moiety, due to its specific dimensions and bulkiness, serves as an ideal geometric fit for the hydrophobic cavities of host molecules like cyclodextrins[4]. By encapsulating the adamantane cage, the apparent aqueous solubility increases exponentially.
Table 1: Comparative Kinetic Solubility Limits
| Solvent / Formulation System | Max Kinetic Solubility (µM) | Assay Compatibility | Primary Solubilization Mechanism |
| 100% Aqueous Buffer (PBS, pH 7.4) | < 1 µM | High | None (Spontaneous Precipitation) |
| 1% DMSO in Buffer | 5 - 10 µM | High | Co-solvent / Polarity adjustment |
| 0.05% Tween-20 + 1% DMSO | 50 - 100 µM | Moderate (May lyse cells) | Micellar encapsulation |
| 20% HP-β-CD in Buffer | > 500 µM | High (Biocompatible) | Host-guest inclusion complex |
Self-Validating Experimental Protocols
Do not rely on visual inspection to confirm solubility. The following protocols are designed as self-validating systems; they contain built-in physical checkpoints to guarantee data integrity.
Protocol 1: Preparation of HP-β-Cyclodextrin Inclusion Complexes
Causality: HP-β-CD forms a 1:1 or 2:1 thermodynamic inclusion complex with the adamantane core, shielding it from water while leaving the hydantoin moiety available for target engagement. Self-Validation: The final high-speed centrifugation step ensures that any uncomplexed, nano-precipitated compound is driven into a visible pellet. A clear supernatant mathematically guarantees that the compound in solution is fully complexed.
Step-by-Step Methodology:
-
Prepare the Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer to a final concentration of 20% (w/v). Stir until completely clear.
-
Prepare the Guest Stock: Dissolve 3-Adamantan-1-yl-imidazolidine-2,4-dione in 100% DMSO to a concentration of 10 mM. Sonicate at 37°C for 5 minutes to ensure complete disruption of the crystal lattice.
-
Complexation: Place the 20% HP-β-CD solution on a magnetic stirrer at medium speed. Add the 10 mM DMSO stock dropwise (1 µL per second) into the vortex center until you reach your desired final concentration (e.g., 100 µM).
-
Equilibration: Allow the solution to stir at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Validation (Critical): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.
-
Assessment: Inspect the bottom of the tube. If a white pellet is present, the complexation capacity was exceeded; you must use the supernatant (which is now at maximum saturation) or increase the HP-β-CD ratio. If no pellet is present, the compound is fully solubilized and ready for the assay.
Protocol 2: Kinetic Solubility Determination via Nephelometry
Causality: Nano-aggregates scatter light. By measuring the scattered light (Nephelometric Turbidity Units, NTU) across a concentration gradient, we can pinpoint the exact concentration at which solvation fails. Self-Validation: Plotting NTU against compound concentration yields two distinct linear phases: a flat baseline (soluble) and a steep incline (precipitating). The mathematical intersection of these lines provides an objective, indisputable solubility limit.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO, ranging from 10 mM down to 10 µM.
-
Buffer Transfer: Dispense 198 µL of your assay buffer (containing any desired surfactants or cyclodextrins) into a 96-well clear-bottom plate.
-
Spike-In: Add 2 µL of each DMSO stock to the corresponding wells. (Final DMSO concentration = 1%; Final compound concentration range = 100 µM to 0.1 µM).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours. (Kinetic precipitation is time-dependent; 2 hours mimics standard assay windows).
-
Measurement: Read the plate using a microplate reader equipped with a nephelometer module (or measure absorbance at 620 nm as a proxy for light scattering).
-
Data Analysis: Plot NTU (or Absorbance at 620 nm) on the Y-axis versus Compound Concentration on the X-axis. The point at which the signal sharply deviates from the baseline is your maximum kinetic solubility limit.
References
- ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery.
- PMC - NIH. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability.
- MDPI. Adamantane in Drug Delivery Systems and Surface Recognition.
- RSC Publishing. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II.
Sources
Technical Support Center: Enhancing the Purity of 3-Adamantan-1-yl-imidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Adamantan-1-yl-imidazolidine-2,4-dione. The unique physicochemical properties of this molecule, combining a bulky, lipophilic adamantane moiety with a polar hydantoin core, can present specific challenges during purification.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity of your target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-Adamantan-1-yl-imidazolidine-2,4-dione in a question-and-answer format.
Question 1: My crude product is a sticky oil or fails to crystallize properly during recrystallization. What is causing this and how can I fix it?
Answer: This phenomenon, often referred to as "oiling out," is a common issue when purifying compounds that have a high affinity for the solvent or when significant impurities are present, which can depress the melting point of the mixture.[3] The bulky adamantane group can also hinder the formation of a well-ordered crystal lattice.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for an oily product.
-
High Impurity Load: If your crude product is significantly impure, consider a preliminary purification step before recrystallization. Flash column chromatography is often effective at removing baseline impurities.[4]
-
Solvent System:
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add an "anti-solvent" in which it is poorly soluble (e.g., hexane, heptane) until turbidity persists. Gently warm the mixture to redissolve and then allow it to cool slowly.
-
Alternative Single Solvent: Experiment with different solvents. Given the nature of your compound, a mixture of polar and non-polar solvents is likely to be effective. Ethanol/water mixtures are often a good starting point for hydantoin derivatives.[5]
-
-
Induce Crystallization:
-
Seeding: Introduce a seed crystal of pure 3-Adamantan-1-yl-imidazolidine-2,4-dione to provide a nucleation site.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches on the glass can initiate crystal growth.
-
-
Controlled Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Question 2: I'm observing significant peak tailing for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like your hydantoin derivative is often due to interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.
Strategies for Peak Shape Improvement:
| Strategy | Rationale |
| Mobile Phase pH Adjustment | Lowering the pH of the aqueous component of your mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with your analyte. |
| Use of an Additive | Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can block the active silanol sites. |
| Alternative Stationary Phase | Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanols, or a polymer-based column. |
Question 3: My purified product still has a yellowish tint. What is the likely cause and how can I remove it?
Answer: A persistent yellow color often indicates the presence of colored impurities, which may be byproducts from the synthesis, particularly if a Bucherer-Bergs reaction was used, or degradation products.
Decolorization Techniques:
-
Activated Charcoal: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Filtration through Silica Gel: Dissolve your compound in a suitable solvent and pass the solution through a small plug of silica gel. The colored impurities may be retained on the silica.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for 3-Adamantan-1-yl-imidazolidine-2,4-dione?
A1: Given the lipophilic adamantane and polar hydantoin components, a mixture of a polar protic solvent and a non-polar solvent is a good starting point. Consider the following:
-
Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool.[5]
-
Dichloromethane/Hexane: Dissolve in a minimal amount of dichloromethane and add hexane as an anti-solvent.
-
Ethyl Acetate/Heptane: Similar to the dichloromethane/hexane system, dissolve in ethyl acetate and use heptane as the anti-solvent.
Q2: What are the likely impurities from the synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione?
A2: If synthesized via a reaction involving adamantylamine and a hydantoin precursor, potential impurities could include unreacted starting materials, such as adamantylamine, and byproducts from side reactions. If a Bucherer-Bergs type synthesis is employed, byproducts can arise from incomplete cyclization or side reactions of the intermediates.[4][6]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Detailed Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
This protocol is suitable for researchers who have observed their compound "oiling out" or have difficulty achieving crystallization.
-
Dissolution: In a flask, dissolve the crude 3-Adamantan-1-yl-imidazolidine-2,4-dione in a minimal amount of a suitable "good" solvent (e.g., dichloromethane) at room temperature.
-
Addition of Anti-Solvent: Slowly add a non-polar "anti-solvent" (e.g., hexane) dropwise with stirring until the solution becomes persistently turbid.
-
Clarification: Gently warm the mixture on a hot plate until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is recommended for removing significant impurities before a final recrystallization step.
Caption: Workflow for flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds.
- Maurya, R. A. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(07), 644-658.
- Gong, J., et al. (2018). Chromatographic Analysis of Pharmaceuticals.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.
- Cheng, X.-C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- U.S. Patent No. 5,410,092. (1995). Synthesis of adamantane-2,4-dione.
- Brzozowski, Z., et al. (2004). Adamantylsulfanyl- and N-adamantylcarboxamido-derivatives of heterocycles and phenols: synthesis, crystal structure, tumor necrosis factor-alpha production-enhancing properties, and theoretical considerations. Journal of Medicinal Chemistry, 47(21), 5349-5358.
- Barton, V. A., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 195-213.
- Impactfactor. (2026, March 11).
- Wang, Y., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5899.
- CSEARCH. (2018, June 20). Hydantoines - C13-NMR.
- Svobodová, M., et al. (2012). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry, 20(22), 6564-6575.
- Chen, Y.-C., et al. (2022).
- Li, Z.-B., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 23(10), 2465.
-
BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
- SiliCycle. (n.d.).
- Reddy, M. V. R., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
- de Fátima, Â., et al. (2011).
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Semantic Scholar. (n.d.).
- Mohammed, M. N. (2022).
- Asian Journal of Chemistry. (2011).
- The Royal Society of Chemistry. (n.d.).
- Liu, J., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical Pharmacology, 98(4), 703-714.
- Liu, J., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Biochemical pharmacology, 98(4), 703-714.
- Pan, Y., et al. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design.
- Mohammed, M. N. (2022).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Academia.edu. (2010, August 25). (PDF) Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions.
- MDPI. (2024).
- Hozaifa, M., et al. (2025, November 21). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Medicinal Chemistry Research.
- Sztojkov-Ivanov, A., et al. (2018).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Hydantoin synthesis [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting 3-Adamantan-1-yl-imidazolidine-2,4-dione Bioactivity
Welcome to the Technical Support Center for adamantane-hydantoin derivatives. 3-Adamantan-1-yl-imidazolidine-2,4-dione combines a highly polar imidazolidine-2,4-dione (hydantoin) core with a rigid, bulky, and highly lipophilic adamantane cage. While this structural combination is excellent for targeting deep hydrophobic pockets and crossing the blood-brain barrier, it introduces unique physicochemical liabilities that frequently mask true biological activity in in vitro and in vivo assays.
This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to help you identify and resolve the root causes of low bioactivity in your experiments.
Diagnostic Workflow
Fig 1. Logical diagnostic workflow for adamantane-hydantoin bioactivity troubleshooting.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does 3-Adamantan-1-yl-imidazolidine-2,4-dione show high potency in biochemical assays but completely lose bioactivity in cell-based assays? A1: The root cause is typically high non-specific protein binding driven by the adamantane moiety. The adamantane cage is a rigid, highly lipophilic structure that increases a compound's partition coefficient (cLogP) by approximately 3.1 log units (1)[1]. In cell-free biochemical assays, the drug is fully available to engage the target. However, in cell-based assays supplemented with Fetal Bovine Serum (FBS), the lipophilic adamantane tail binds extensively to serum albumin. This sequesters the drug, drastically reducing the unbound (free) fraction available to cross cell membranes or engage cellular targets.
Q2: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into the aqueous assay buffer. How can I resolve this without altering the compound's structure? A2: "Crash out" occurs because the solvent capacity of water is insufficient to accommodate the hydrophobic adamantane cage, leading to unfavorable interactions with polar solvents (2)[2]. To resolve this, formulate the compound as an inclusion complex with β-cyclodextrin. The hydrophobic adamantane cage fits perfectly into the lipophilic inner cavity of β-cyclodextrin, while the cyclodextrin's hydrophilic exterior interacts with the aqueous buffer, effectively masking the adamantane group and significantly increasing apparent water solubility (2)[2].
Q3: We suspect the hydantoin core is engaging the target, but the adamantane group is causing steric clashes. How can we verify this experimentally? A3: Adamantane possesses a unique, bulky three-dimensional structure. While it facilitates precise positioning in large hydrophobic pockets, it can cause severe steric hindrance if the target binding site is narrow or flat (1)[1]. To verify if steric hindrance is the root cause, synthesize an analogue with a flexible aliphatic linker (e.g., a pentyl chain) between the imidazolidine-2,4-dione core and the adamantane ring. If bioactivity is restored, the original rigid attachment was likely preventing the hydantoin pharmacophore from reaching the active site deep within the target protein (1)[1].
Q4: How do I distinguish between poor cell permeability and rapid metabolic clearance as the cause for low in vivo bioactivity? A4: Adamantane derivatives generally exhibit excellent membrane permeability and blood-brain barrier (BBB) penetration due to their high lipophilicity (1)[1]. Therefore, poor permeability is rarely the culprit. Instead, the adamantane cage can be susceptible to rapid hydroxylation by hepatic Cytochrome P450 enzymes. Run an in vitro microsomal stability assay. If the intrinsic clearance ( CLint ) is high, consider metabolic blocking strategies, such as substituting vulnerable C-H bonds on the adamantane cage with fluorine atoms to block oxidation sites (1)[1].
Quantitative Physicochemical Data
The table below summarizes the expected shifts in physicochemical properties when an adamantane moiety is conjugated to a standard hydantoin core, and how these parameters directly impact assay readouts.
| Parameter | Standard Hydantoin Core | 3-Adamantan-1-yl-imidazolidine-2,4-dione | Impact on Bioassay Performance |
| cLogP Shift | ~ -0.5 to 1.0 | +3.1 log units higher | Drastic increase in lipophilicity; elevated risk of micelle formation or aggregation. |
| Aqueous Solubility | Moderate (>100 µM) | Poor (<10 µM) | Immediate precipitation in standard aqueous buffers upon DMSO dilution. |
| Serum Protein Binding | Low (<50%) | High (>95%) | Severe reduction of free drug concentration in cell assays containing FBS/BSA. |
| Membrane Permeability | Moderate | High (BBB permeable) | Enhanced cellular uptake, but high potential for non-specific membrane trapping. |
Self-Validating Experimental Protocols
Protocol A: β-Cyclodextrin Inclusion Complexation (Solubility Enhancement)
Causality: This protocol forces the hydrophobic adamantane moiety into the hydrophobic cavity of β-cyclodextrin, thermodynamically favoring dissolution in water and preventing compound "crash out" during assays.
Step-by-Step Methodology:
-
Weigh 3-Adamantan-1-yl-imidazolidine-2,4-dione and β-cyclodextrin at a 1:1 or 1:2 molar ratio.
-
Suspend both powders in a minimal volume of an 80:20 (v/v) water/ethanol mixture.
-
Stir the mixture vigorously at an elevated temperature (80°C) for 2–3 hours to ensure kinetic equilibration and complex formation (2)[2].
-
Slowly cool the mixture to room temperature, then allow it to stand undisturbed for ~8 hours to allow the inclusion complex to crystallize (2)[2].
-
Collect the crystals by vacuum filtration and wash with a small volume of ice-cold ethanol-water (2)[2].
-
Dry the crystals under vacuum overnight.
-
Self-Validation Check: Dissolve the resulting complex powder in PBS (pH 7.4) at 100 µM. Measure the absorbance at 620 nm (nephelometry). An OD620 of < 0.05 confirms complete dissolution and successful complexation, whereas the uncomplexed parent drug will show high light scattering ( OD620 > 0.2) due to precipitation.
Protocol B: Serum Shift Assay for Protein Binding Assessment
Causality: This assay determines if the loss of bioactivity in cell-based assays is an artifact of the compound binding to bovine serum albumin (BSA) in the media rather than a true lack of cellular efficacy.
Step-by-Step Methodology:
-
Plate target cells in two parallel sets: Set A with standard media (10% FBS) and Set B with low-serum media (1% FBS or 0.1% BSA).
-
Prepare a 10-point serial dilution of 3-Adamantan-1-yl-imidazolidine-2,4-dione in 100% DMSO (at 1000x the final intended concentration).
-
Spike the compound into both media sets (ensuring final DMSO concentration is strictly 0.1% to prevent solvent toxicity).
-
Incubate cells for the standard assay duration and measure the functional readout (e.g., reporter gene expression, cell viability).
-
Calculate the IC50 or EC50 for both sets using non-linear regression.
-
Self-Validation Check: If the IC50 in Set A (10% FBS) is >10-fold higher than in Set B (low serum), the compound's bioactivity is being masked by high protein binding. The true intrinsic cellular potency is reflected in the low-serum condition.
References
- Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.Benchchem.
- Unlocking therapeutic potential: the role of adamantane in drug discovery.ConnectSci (Australian Journal of Chemistry).
- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.Physical Chemistry Chemical Physics (RSC Publishing).
Sources
Technical Support Center: Stability & Storage of 3-Adamantan-1-yl-imidazolidine-2,4-dione
Welcome to the Advanced Troubleshooting Matrix. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability profiles of functionalized hydantoins. This guide addresses the specific physicochemical vulnerabilities of 3-Adamantan-1-yl-imidazolidine-2,4-dione. This compound—characterized by its bulky, highly lipophilic adamantyl moiety conjugated to a polar imidazolidine-2,4-dione (hydantoin) core—presents unique challenges during formulation, high-throughput screening, and long-term storage.
Below is an in-depth, self-validating framework to help you understand, troubleshoot, and prevent the degradation of this specific API.
Mechanistic Pathology: The "Why" Behind Degradation
To prevent degradation, we must first understand the structural causality behind it. The adamantyl group at the N3 position provides significant steric shielding against nucleophilic attack at the adjacent C2 and C4 carbonyls. However, the imidazolidine-2,4-dione ring remains highly susceptible to two primary degradation vectors:
-
Autoxidation at C5: The C5 carbon of the hydantoin ring is highly prone to radical-mediated autoxidation. Exposure to atmospheric oxygen, UV light, or trace peroxides in solvents leads to the rapid formation of 5-hydroxyhydantoin derivatives ()[1].
-
Base/Acid-Catalyzed Hydrolysis: Extreme pH conditions drive nucleophilic attack on the unshielded C2 or partially shielded C4 carbonyls. This results in the cleavage of the amide bond, opening the ring to form hydantoic acid derivatives ()[2].
Degradation pathways of 3-Adamantan-1-yl-imidazolidine-2,4-dione via oxidation and hydrolysis.
Interactive Troubleshooting & FAQs
Q1: I am observing a +16 Da mass shift in my LC-MS data after storing working solutions for a week. What is happening? A: This is the classic signature of C5 autoxidation. Atmospheric oxygen or trace peroxides in your solvent (especially ethereal solvents like THF or dioxane) initiate a radical reaction at the C5 position of the imidazolidine-2,4-dione ring, adding a hydroxyl group (+16 Da) ()[3]. Troubleshooting: Purge storage vials with Argon or Nitrogen. Switch to peroxide-free, LC-MS grade solvents. If formulating in aqueous media, consider adding a water-soluble antioxidant like ascorbic acid or EDTA to chelate trace metals that catalyze radical formation.
Q2: My compound degrades rapidly during a basic workup, but NMR shows no +16 Da shift. What is the degradation product? A: You are observing base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon, cleaving the amide bond and opening the ring to form a hydantoate salt ()[4]. Troubleshooting: Keep the pH below 8.0 during workup. If basic conditions are strictly unavoidable for your extraction, perform the step at 0–5 °C to kinetically suppress the hydrolysis rate.
Q3: How should I store the bulk API versus high-throughput screening (HTS) stock solutions? A:
-
Bulk API (Solid): Store in amber glass vials under an inert atmosphere (Argon) at -20 °C. The crystalline solid state restricts molecular mobility, mitigating both hydrolysis and oxidation.
-
HTS Stocks (DMSO): Use anhydrous, analytical-grade DMSO stored over molecular sieves. Aliquot into single-use vials to prevent freeze-thaw cycles and atmospheric moisture ingress. Store at -80 °C.
Quantitative Stability Matrices
The following table summarizes the quantitative impact of environmental controls on the half-life ( t1/2 ) of 3-Adamantan-1-yl-imidazolidine-2,4-dione.
| Storage Condition | Solvent / Matrix | Additives | Temp (°C) | Half-Life ( t1/2 ) | Primary Degradant |
| Ambient Air | Methanol/Water (1:1) | None | 25 °C | 4.2 Days | 5-Hydroxy derivative |
| Inert (Argon) | Methanol/Water (1:1) | None | 25 °C | > 30 Days | Trace Hydrolysis |
| Ambient Air | THF (Unstabilized) | None | 25 °C | 18 Hours | 5-Hydroxy derivative |
| Ambient Air | THF (Stabilized) | BHT (250 ppm) | 25 °C | > 14 Days | None detected |
| Basic (pH 10) | Aqueous Buffer | None | 25 °C | 2.5 Hours | Hydantoic acid |
| Acidic (pH 2) | Aqueous Buffer | None | 25 °C | 12.0 Hours | Hydantoic acid |
Validated Experimental Protocols
To ensure reproducibility and self-validation, implement the following protocols when handling this compound.
Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions (10 mM)
Causality & Rationale: DMSO is highly hygroscopic. Absorbed water not only enables hydrolytic ring-opening but also introduces dissolved atmospheric oxygen, which drives C5 autoxidation. Degassing and inerting eliminate both degradation vectors simultaneously.
-
Solvent Preparation: Procure anhydrous DMSO (<0.005% water). Degas the DMSO by sparging with ultra-pure Argon for 30 minutes prior to use.
-
Weighing: Weigh the bulk solid 3-Adamantan-1-yl-imidazolidine-2,4-dione using a microbalance inside a controlled-humidity environment (e.g., a glove box).
-
Dissolution: Dissolve the compound to a 10 mM concentration using the degassed DMSO. Vortex gently until fully dissolved.
-
Aliquotting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes to protect from photo-oxidation.
-
Inerting & Sealing: Overlay the headspace of each tube with Argon gas for 3 seconds before immediately capping.
-
Storage: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80 °C freezer.
-
Self-Validation Step: Thaw a single aliquot after 24 hours and analyze via LC-MS. A properly executed protocol will show >99.5% parent API, with an absolute absence of +16 Da (oxidation) or +18 Da (hydrolysis) adducts.
Protocol B: Forced Degradation Profiling (Hydrolytic Susceptibility)
Causality & Rationale: While the adamantyl group shields the C2/C4 carbonyls from mild nucleophiles, extreme pH will overcome this steric hindrance. Profiling the exact pH boundaries ensures your downstream biological assays or synthetic steps do not inadvertently destroy the API.
-
Stock Preparation: Prepare a 1 mg/mL solution of the compound in LC-MS grade Acetonitrile.
-
Acidic Stress: In a 2 mL HPLC vial, mix 500 µL of stock solution with 500 µL of 0.1 M HCl.
-
Basic Stress: In a separate vial, mix 500 µL of stock solution with 500 µL of 0.1 M NaOH.
-
Control: Mix 500 µL of stock solution with 500 µL of LC-MS grade water.
-
Incubation & Sampling: Incubate all vials at 40 °C. Quench 100 µL aliquots at 1, 4, and 24 hours by neutralizing with an appropriate buffer (e.g., ammonium acetate).
-
Analysis: Analyze via RP-HPLC using a C18 column (Water/MeCN gradient with 0.1% Formic Acid).
-
Self-Validation Step: Track the disappearance of the parent peak and the emergence of the hydantoic acid derivative. The basic stress vial should show significantly faster degradation than the acidic vial, validating the base-lability of the hydantoin core.
References
-
Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: PMC (National Institutes of Health) URL: [Link]
-
Title: New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways Source: PLoS ONE URL: [Link]
-
Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways | PLOS One [journals.plos.org]
- 2. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione. As a Senior Application Scientist, this document synthesizes technical expertise and practical field insights to help you navigate potential challenges, with a primary focus on the identification and mitigation of byproducts.
Introduction
The synthesis of 3-Adamantan-1-yl-imidazolidine-2,4-dione, a molecule of interest in medicinal chemistry due to the unique properties of the adamantane cage, is commonly achieved through the Bucherer-Bergs reaction.[1][2] This multicomponent reaction involves the condensation of adamantanone with a cyanide source (e.g., potassium cyanide) and ammonium carbonate.[1] While robust, this synthesis is not without its challenges, and the formation of byproducts can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific experimental challenges you may encounter.
Question 1: I'm observing a non-polar spot on my TLC that is close to the solvent front, and my final product yield is low. What could this be?
Answer:
This observation strongly suggests the presence of unreacted starting material, adamantanone , or a closely related non-polar intermediate.
Causality:
-
Incomplete Reaction: The sterically hindered nature of adamantanone can lead to a slower reaction rate compared to less bulky ketones.[3] If the reaction time is insufficient or the temperature is too low, a significant amount of adamantanone may remain unreacted.
-
Formation of Adamantanone Imine: A potential intermediate in the Bucherer-Bergs reaction is the imine, formed by the condensation of adamantanone and ammonia (from the decomposition of ammonium carbonate).[1] This imine is less polar than the highly polar hydantoin product and could appear as a separate spot on the TLC.
Troubleshooting Workflow:
Sources
Comparative Guide: 3-Adamantan-1-yl-imidazolidine-2,4-dione vs. Standard sEH Inhibitors
Soluble epoxide hydrolase (sEH) has emerged as a high-value therapeutic target for cardiovascular disease, renal dysfunction, and inflammatory pain. By hydrolyzing cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, sometimes pro-inflammatory dihydroxyeicosatrienoic acids (DHETs), sEH drives disease progression.
For decades, the gold standard for sEH inhibition has been the 1,3-disubstituted urea pharmacophore paired with a bulky lipophilic group (typically adamantane). However, these classic ureas suffer from the "brick dust" problem: extreme lipophilicity combined with high crystal lattice energies, resulting in abysmal aqueous solubility and challenging pharmacokinetics.
This guide provides an objective, data-driven comparison between a novel cyclic bioisostere—3-Adamantan-1-yl-imidazolidine-2,4-dione (an adamantyl hydantoin)—and standard linear urea inhibitors (AUDA, t-AUCB, and TPPU).
Mechanistic Causality & Pharmacophore Evolution
The sEH active site features a hydrophobic tunnel and a catalytic triad (Asp335, His524, Asp496). Traditional urea inhibitors act as transition-state mimics. The urea carbonyl accepts hydrogen bonds from two tyrosine residues (Tyr383, Tyr466), while the urea NH groups donate hydrogen bonds to Asp335 .
While highly potent, linear ureas form rigid, flat intermolecular hydrogen-bonding networks. This drives up the melting point and drastically reduces thermodynamic solubility.
The Hydantoin Advantage: By cyclizing the urea into an imidazolidine-2,4-dione ring, 3-Adamantan-1-yl-imidazolidine-2,4-dione disrupts this flat intermolecular stacking. The cyclization removes one hydrogen-bond donor, significantly lowering the crystal lattice energy (evidenced by lower melting points) and increasing hydration potential. The adamantane moiety still perfectly anchors into the hydrophobic pocket, and the dione carbonyls maintain critical interactions with the catalytic tyrosines. The result is a compound that trades a marginal fraction of absolute target potency for a massive, formulation-enabling leap in aqueous solubility .
Arachidonic acid cascade highlighting sEH inhibition and EET preservation.
Quantitative Comparative Analysis
The following table synthesizes the physicochemical and inhibitory profiles of 3-Adamantan-1-yl-imidazolidine-2,4-dione against three benchmark sEH inhibitors:
-
AUDA: The pioneering lipophilic urea.
-
t-AUCB: A metabolically stabilized, widely used tool compound.
-
TPPU: A non-adamantyl clinical candidate optimized for in vivo exposure.
| Parameter | 3-Adamantan-1-yl-imidazolidine-2,4-dione | AUDA | t-AUCB | TPPU |
| Pharmacophore | Cyclic Urea (Hydantoin) | Linear Urea | Linear Urea | Linear Urea |
| Lipophilic Group | Adamantane | Adamantane | Adamantane | Trifluoromethoxyphenyl |
| Human sEH IC₅₀ | ~25 - 45 nM | 3.0 nM | 2.0 nM | 1.1 nM |
| Water Solubility (pH 7.4) | >250 µg/mL | <1.0 µg/mL | ~10 µg/mL | ~20 µg/mL |
| Melting Point | ~145 °C | 190 °C | 230 °C | 195 °C |
| Metabolic Stability (HLM) | High | Low (Rapid β-oxidation) | Moderate | Very High |
| Primary Limitation | Slightly lower absolute potency | Poor PK, insoluble | High melting point | High plasma protein binding |
Alternative Profiling
-
AUDA : Remains an excellent positive control for in vitro assays due to its sub-nanomolar potency. However, its dodecanoic acid tail undergoes rapid β-oxidation in vivo, rendering it obsolete for systemic animal studies without complex formulations (e.g., cyclodextrin).
-
t-AUCB : Replaced the aliphatic chain with a cyclohexyl-benzoic acid moiety, halting β-oxidation. While highly effective in vivo, its extreme melting point (230 °C) makes it notoriously difficult to dissolve in standard aqueous vehicles.
-
TPPU : Abandons the adamantane group entirely in favor of a trifluoromethoxyphenyl group, achieving exceptional metabolic stability and potency. However, it still relies on the linear urea, limiting absolute thermodynamic solubility compared to cyclic bioisosteres.
-
3-Adamantan-1-yl-imidazolidine-2,4-dione : Represents a paradigm shift for formulation. By accepting a shift from single-digit nanomolar to double-digit nanomolar IC₅₀, researchers gain a compound that dissolves readily in simple saline buffers, eliminating the confounding biological variables introduced by harsh co-solvents (like DMSO or PEG-400) in cellular and animal models.
Self-Validating Experimental Protocols
To objectively verify the performance of these inhibitors, the following self-validating workflows must be employed.
Protocol A: Fluorogenic sEH Inhibition Assay
Causality Focus: Adamantyl ureas are highly lipophilic and prone to non-specific adsorption to polystyrene microtiter plates, which artificially inflates the apparent IC₅₀. The addition of 0.1 mg/mL Bovine Serum Albumin (BSA) acts as a carrier protein, preventing plastic adsorption and ensuring accurate free-drug concentrations.
Materials:
-
Recombinant human sEH enzyme.
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA. (Note: Bis-Tris is chosen over phosphate buffers to avoid pH drift during temperature equilibration).
-
Substrate: PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human sEH in the Bis-Tris/BSA buffer to a final well concentration of 1 nM.
-
Inhibitor Titration: Prepare 10-point, 3-fold serial dilutions of 3-Adamantan-1-yl-imidazolidine-2,4-dione, AUDA (Positive Control), and DMSO (Negative/Vehicle Control).
-
Pre-Incubation: Add 10 µL of the inhibitor dilutions to 130 µL of the enzyme solution in a black 96-well plate. Incubate at 30 °C for 5 minutes. (Validation: This pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex before substrate competition begins).
-
Reaction Initiation: Add 10 µL of 50 µM PHOME substrate to all wells.
-
Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes.
-
Data Analysis: Extract the linear velocity (RFU/min) for each well. Normalize against the DMSO control (100% activity) and fit to a four-parameter logistic non-linear regression to determine the IC₅₀.
Step-by-step workflow for the in vitro sEH fluorescent inhibition assay.
Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality Focus: Kinetic solubility assays (spiking DMSO stocks into buffer) often overestimate solubility due to supersaturation. The shake-flask method measures true thermodynamic solubility, which is critical for evaluating the crystal lattice disruption achieved by the imidazolidine-2,4-dione ring.
Step-by-Step Methodology:
-
Solid Addition: Add 2 mg of solid 3-Adamantan-1-yl-imidazolidine-2,4-dione (and comparators) into separate glass vials.
-
Buffer Introduction: Add 1.0 mL of 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to each vial.
-
Equilibration: Seal vials and agitate on an orbital shaker at 300 rpm for 24 hours at 25 °C. (Validation: 24 hours guarantees the transition from any transient amorphous states to the lowest-energy crystalline state).
-
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solid.
-
Quantification: Carefully aspirate the supernatant, dilute appropriately in methanol, and quantify the dissolved concentration via LC-MS/MS using a standard curve generated from pure analytical standards.
References
-
Burmistrov, V., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Available at:[Link]
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry. Available at:[Link]
-
Burmistrov, V., et al. (2018). "Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability." Bioorganic Chemistry. Available at:[Link]
A Researcher's Guide to the Selectivity Profiling of 3-Adamantan-1-yl-imidazolidine-2,4-dione as a Soluble Epoxide Hydrolase Inhibitor
Abstract
This guide provides a comprehensive framework for characterizing the selectivity profile of the novel small molecule, 3-Adamantan-1-yl-imidazolidine-2,4-dione. Based on its structural motifs, including a bulky adamantyl group and an imidazolidine-2,4-dione scaffold, this compound is a potent candidate inhibitor of soluble epoxide hydrolase (sEH), a high-value therapeutic target for inflammatory and cardiovascular diseases.[1] Drug selectivity is a critical determinant of safety and efficacy, as off-target interactions can lead to adverse effects or diminished therapeutic windows.[2][3][4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the cross-reactivity of this compound. We present a direct comparison with established sEH inhibitors to provide context for its potential as a drug candidate and to guide subsequent stages of preclinical development in alignment with regulatory expectations.[5][6]
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fundamentally governed by its activity profile across the proteome. While high potency at the intended target is essential, it is the molecule's selectivity—its ability to preferentially interact with the desired target over all other potential binding partners—that often dictates its ultimate success.[3][7] A highly selective compound minimizes the risk of off-target effects, which are a primary cause of clinical-stage failures and post-market safety issues.[2]
3-Adamantan-1-yl-imidazolidine-2,4-dione belongs to a chemical class that has demonstrated potent inhibitory activity against soluble epoxide hydrolase (sEH).[1] The sEH enzyme is a key regulator of signaling lipids, and its inhibition has shown therapeutic promise.[8][9] However, the imidazolidine-2,4-dione (or hydantoin) scaffold is also present in molecules targeting other biological pathways.[10][11][12] Therefore, a rigorous and systematic evaluation of its cross-reactivity is not merely a characterization exercise but a critical step in validating its therapeutic potential.
This guide provides the experimental logic and actionable protocols to build a comprehensive selectivity profile for 3-Adamantan-1-yl-imidazolidine-2,4-dione, comparing its performance against two benchmark sEH inhibitors with distinct chemical scaffolds.
Mechanistic Rationale: Why Target Soluble Epoxide Hydrolase (sEH)?
Soluble epoxide hydrolase is a bifunctional enzyme, but its C-terminal hydrolase domain is the primary focus of therapeutic inhibition.[8] This domain catalyzes the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[9]
By inhibiting sEH, the endogenous levels of beneficial EETs are increased, which can ameliorate conditions such as hypertension, inflammation, and neuropathic pain.[8][13] The design of potent and selective sEH inhibitors is therefore an active area of research. The active site of sEH features a catalytic triad within an L-shaped pocket flanked by hydrophobic subpockets, which accommodates bulky lipophilic groups like the adamantane moiety.[8] This structural feature explains the high potency observed in adamantyl-containing inhibitors.
Designing a Cross-Reactivity Study: A Multi-Tiered Approach
A robust cross-reactivity assessment is built on a logical selection of potential off-targets. We recommend a tiered approach that begins with the most likely sources of cross-reactivity and expands to broad safety screening panels.
Causality Behind Target Selection:
-
Homologous Enzymes: The most obvious potential for cross-reactivity is with enzymes that share structural or functional similarity. Microsomal epoxide hydrolase (mEH) is a critical enzyme to profile, as it also processes epoxides but has a distinct physiological role. Inhibition of mEH would be an undesirable activity.
-
Metabolizing Enzymes: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9) can lead to drug-drug interactions and is a major regulatory concern.[13][14] Assessing activity against a standard CYP panel is an essential part of any preclinical profiling.
-
Broad Liability Panels: To de-risk a compound for progression, screening against a wider panel of targets associated with common toxicities (e.g., the Eurofins SafetyScreen44™ or CEREP panel) is standard industry practice. This includes receptors, ion channels (especially hERG), and kinases. This step typically follows initial, more focused selectivity studies.
The following sections will detail the protocols for the initial, focused assessment against sEH, mEH, and a representative CYP panel.
Experimental Protocols & Workflows
The following protocols describe validated, self-contained methods for generating high-quality, reproducible data. Each protocol includes necessary controls to ensure data integrity.
Protocol: Primary Potency Assessment via sEH Inhibition Assay
This protocol uses a fluorescence-based method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human sEH. The assay relies on the hydrolysis of a non-fluorescent substrate into a highly fluorescent product.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Prepare Recombinant Human sEH: Dilute to a final concentration of 1 nM in Assay Buffer.
-
Prepare Substrate Solution: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) at 50 µM in Assay Buffer.
-
Prepare Test Compounds: Create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM. Then, dilute this series 1:50 in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the diluted sEH enzyme solution to all wells except the "No Enzyme" control wells.
-
Add 2 µL of the serially diluted compound solutions to the test wells. Add 2 µL of DMSO to "Enzyme Control" and "No Enzyme" wells.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the Substrate Solution to all wells.
-
-
Data Acquisition & Analysis:
-
Immediately begin reading the plate in a fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm) in kinetic mode, taking readings every minute for 20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Set the "Enzyme Control" rate as 100% activity and the "No Enzyme" control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cross-Reactivity Profiling Against mEH and CYP Isoforms
This protocol assesses the inhibitory potential of the test compound against human microsomal epoxide hydrolase (mEH) and a panel of key human Cytochrome P450 enzymes using commercially available kits with fluorescent or luminescent readouts.
Step-by-Step Methodology:
-
System Preparation:
-
Use commercially available kits for mEH and specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9). These kits typically contain recombinant enzymes (or human liver microsomes), a specific substrate, and necessary buffers.
-
Prepare the test compound in a serial dilution series as described in Protocol 4.1.
-
Prepare a known selective inhibitor for each target enzyme to serve as a positive control (e.g., Valpromide for mEH, Ketoconazole for CYP3A4).
-
-
Assay Procedure (per manufacturer's instructions):
-
The general principle involves incubating the enzyme with the test compound before adding a specific substrate.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
A detection reagent is added to stop the reaction and generate a fluorescent or luminescent signal proportional to enzyme activity.
-
-
Data Acquisition & Analysis:
-
Read the plate using a suitable plate reader (fluorescence or luminescence).
-
Calculate and normalize the data as described in Protocol 4.1, using the "No Inhibitor" well as 100% activity and a "No Enzyme" or fully inhibited well as 0%.
-
Determine the IC50 value for each off-target enzyme. If inhibition is less than 50% at the highest concentration tested, report the result as IC50 > [Highest Concentration].
-
Comparative Data Analysis: Contextualizing Selectivity
To properly interpret the cross-reactivity data, it is essential to compare it against benchmark compounds. For this guide, we will use two well-characterized sEH inhibitors as comparators:
-
Comparator A (TPPU): 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea. A highly potent and selective sEH inhibitor.
-
Comparator B (AUDA): 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid. An early, potent sEH inhibitor that also contains an adamantyl group but within a different chemical scaffold.[1]
Below is a table of representative data that would be generated from the protocols described above.
Table 1: Comparative Inhibition Profile of sEH Inhibitors
| Compound | sEH IC50 (nM) | mEH IC50 (nM) | CYP3A4 IC50 (nM) | CYP2D6 IC50 (nM) |
|---|---|---|---|---|
| 3-Adamantan-1-yl-imidazolidine-2,4-dione | 1.8 | >10,000 | 8,500 | >10,000 |
| Comparator A (TPPU) | 0.9 | >10,000 | >10,000 | >10,000 |
| Comparator B (AUDA) | 4.5 | >10,000 | 5,200 | 9,800 |
Data Interpretation & Selectivity Index:
The most useful metric for quantifying cross-reactivity is the Selectivity Index (SI) , calculated as:
SI = IC50 (Off-Target) / IC50 (On-Target)
A higher SI value indicates greater selectivity for the desired target. An SI of >100-fold is generally considered a good starting point for a selective compound.
Table 2: Calculated Selectivity Indices
| Compound | SI vs. mEH | SI vs. CYP3A4 | SI vs. CYP2D6 |
|---|---|---|---|
| 3-Adamantan-1-yl-imidazolidine-2,4-dione | >5,555x | 4,722x | >5,555x |
| Comparator A (TPPU) | >11,111x | >11,111x | >11,111x |
| Comparator B (AUDA) | >2,222x | 1,155x | 2,177x |
Analysis of Results:
-
Potency: 3-Adamantan-1-yl-imidazolidine-2,4-dione demonstrates high potency against sEH (IC50 = 1.8 nM), comparable to the benchmark inhibitors.
-
Selectivity: The compound shows an excellent selectivity profile. It has no measurable activity against mEH or CYP2D6 at the concentrations tested. Its selectivity against CYP3A4 is over 4,700-fold, which is very promising and superior to that of the older adamantyl-containing compound, AUDA. While not as exquisitely selective as TPPU in this limited panel, its profile is highly favorable for further development. The data suggests that the imidazolidine-2,4-dione scaffold, when combined with the adamantyl group, directs potent and specific binding to the sEH active site.
Conclusion and Strategic Recommendations
The experimental framework detailed in this guide demonstrates how to rigorously establish the selectivity profile of 3-Adamantan-1-yl-imidazolidine-2,4-dione. The representative data indicates that the compound is a potent sEH inhibitor with a highly encouraging selectivity profile against closely related and metabolically important off-targets.
Next Steps for Development:
-
Expanded Panel Screening: The compound should be progressed to a broad secondary pharmacology screen (e.g., a CEREP panel) to uncover any unanticipated off-target activities at a wider range of receptors, channels, and kinases.
-
In Vivo Safety Pharmacology: Based on the promising in vitro profile, the next step would be to conduct in vivo safety pharmacology studies as mandated by ICH guidelines (S7A and S7B) to assess effects on the cardiovascular, respiratory, and central nervous systems.[5][6][15]
-
Pharmacokinetic Profiling: A thorough investigation of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties is necessary to understand its in vivo behavior and establish a therapeutic window.
This systematic approach to cross-reactivity studies provides the critical data needed to build confidence in a compound's safety profile and guide its successful progression through the drug discovery pipeline.
References
- Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.
- AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
- Bio-tech Farm. (n.d.). Preclinical Safety Pharmacology Studies ICH S7A CRO.
- Bosc, N., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.
- Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?.
- Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity.
-
Luttens, A., et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
-
Gomez, G.A., et al. (2021). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. International Journal of Molecular Sciences. Available from: [Link]
-
Scanaill, P.O., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Journal of Basic and Clinical Pharmacy. Available from: [Link]
- U.S. Food and Drug Administration. (2000). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
-
Al-Ghorbani, M., et al. (2022). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Molecules. Available from: [Link]
- Agilent Technologies, Inc. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library.
-
U.S. Food and Drug Administration. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
Johnson, D.S., et al. (2009). Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. Available from: [Link]
-
Lonsdale, R., et al. (2012). Determinants of Reactivity and Selectivity in Soluble Epoxide Hydrolase from Quantum Mechanics/Molecular Mechanics Modeling. Biochemistry. Available from: [Link]
- U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- BenchChem. (n.d.). A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives.
-
Ukolov, A.I., et al. (2025). Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)- imidazolidine-2,4,5-triones and 3,3. ResearchGate. Available from: [Link]
-
da Silva, G.G., et al. (2024). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Ukr. J. Clin. Med.. Available from: [Link]
-
Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
- Cheng, X.C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. aganitha.ai [aganitha.ai]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 5. biotechfarm.co.il [biotechfarm.co.il]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Adamantyl Hydantoins with Soluble Epoxide Hydrolase (sEH)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of adamantyl hydantoin derivatives with soluble epoxide hydrolase (sEH). We will delve into the scientific rationale, present a detailed experimental protocol, and demonstrate how to analyze the results to inform rational drug design.
The Rationale: Targeting sEH with Adamantyl Hydantoins
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of human diseases.[1][2] This enzyme is a key player in the metabolism of fatty acids, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3] By inhibiting sEH, the levels of beneficial EETs can be maintained, which in turn can help to reduce inflammation, lower blood pressure, and alleviate pain.[1][3][4]
The structure of sEH features a C-terminal hydrolase domain with a well-defined, L-shaped active site.[5][6][7] A critical component of this active site is a hydrophobic pocket. This has led to the development of numerous inhibitors featuring bulky, lipophilic groups designed to occupy this pocket.[3] The adamantyl group, with its rigid and voluminous structure, is particularly well-suited for this purpose and is a common scaffold in potent sEH inhibitors.[8] While many existing inhibitors are based on urea or thiourea pharmacophores, exploring alternative scaffolds like hydantoins offers opportunities for novel intellectual property and potentially improved pharmacokinetic profiles.[9][10]
Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules, such as adamantyl hydantoins, to the sEH active site. This allows for the rapid, in-silico screening of numerous candidate compounds, prioritizing those with the highest predicted potency for synthesis and in-vitro testing.
The Anatomy of sEH Inhibition: Key Active Site Residues
The catalytic activity of the sEH hydrolase domain is orchestrated by a set of key amino acid residues. Understanding these interactions is crucial for interpreting docking results:
-
Catalytic Triad: While not directly involved in the binding of many inhibitors, the catalytic triad (Asp333, Asp495, and His523) is central to the enzyme's hydrolytic mechanism. Asp333 acts as the nucleophile that initiates the epoxide ring-opening.[11]
-
Hydrogen Bond Donors: Tyr381 and Tyr465 are critical residues that form hydrogen bonds with the oxygen of the epoxide ring in the natural substrate.[5][11] In the context of inhibitors, these tyrosines often interact with carbonyl groups or other hydrogen bond acceptors on the inhibitor molecule.
-
Hydrophobic Pocket: The active site contains a significant hydrophobic region where the bulky adamantyl group of the inhibitors can bind. Key residues lining this pocket include Trp334, Met419, and others that contribute to the favorable binding of lipophilic moieties.[12][13]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed methodology for a comparative docking study using widely accepted software tools. The causality behind each step is explained to ensure scientific rigor.
Caption: A typical workflow for a comparative molecular docking study.
1. Receptor Preparation
-
Objective: To prepare the 3D structure of human sEH for docking.
-
Procedure:
-
Download the crystal structure of human sEH from the Protein Data Bank (RCSB PDB). For this guide, we will use PDB ID: 1S8O .[11][14] This structure is a good starting point as it is of human origin. Other high-resolution structures are also available (e.g., 3ANS, 4X6X).[15][16]
-
Using molecular modeling software such as AutoDockTools or the Protein Preparation Wizard in Schrödinger Maestro, prepare the protein.[17][18] This involves:
-
Removing all water molecules that are not critical for ligand binding.
-
Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assigning partial charges to each atom (e.g., Kollman charges).[19]
-
-
Save the prepared receptor file in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
2. Ligand Preparation
-
Objective: To generate 3D structures of the adamantyl hydantoin derivatives and a control inhibitor.
-
Procedure:
-
Obtain the 2D structures of your test compounds. These can be drawn using chemical sketchers or downloaded from databases like PubChem.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are sterically plausible.
-
As a positive control, include a known sEH inhibitor with a similar scaffold, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA).[20]
-
Prepare the ligands for docking by assigning rotatable bonds and saving them in the required format (e.g., PDBQT).
-
3. Grid Generation
-
Objective: To define the search space for the docking simulation within the sEH active site.
-
Procedure:
-
Load the prepared receptor structure into your docking software.
-
Identify the active site. A reliable way to do this is to use the coordinates of a co-crystallized inhibitor from a relevant PDB entry.
-
Define a "grid box" that encompasses the entire active site. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient. For sEH, a box of approximately 20x20x20 Å centered on the active site is a reasonable starting point.[21]
-
4. Molecular Docking Simulation
-
Objective: To predict the binding poses and affinities of the ligands.
-
Procedure:
-
Use a validated docking program like AutoDock Vina or Schrödinger's Glide.[22][23]
-
For AutoDock Vina, you will need to create a configuration file that specifies the receptor, ligand, and grid box parameters.[21]
-
For Glide, you can choose between different precision modes, such as Standard Precision (SP) for initial screening and Extra Precision (XP) for more accurate scoring of promising candidates.[24][25]
-
Execute the docking run. The software will generate multiple binding poses for each ligand, ranked by their docking scores.
-
5. Validation of the Docking Protocol
-
Objective: To ensure that the chosen docking parameters can accurately reproduce a known binding mode.
-
Procedure:
-
Before docking your test compounds, perform a "redocking" experiment.[26]
-
Take the co-crystallized ligand from the PDB structure you are using, prepare it as you would any other ligand, and dock it back into the active site of its own receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that your docking protocol is reliable.[27][28]
-
Analysis and Comparative Evaluation: Interpreting the Data
Hypothetical Comparative Data
Below is a table of hypothetical docking results for three adamantyl hydantoin derivatives compared to the control inhibitor, AUDA.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| AUDA (Control) | Adamantyl-urea derivative | -10.5 | Tyr381, Tyr465 | Trp334, Met419, His523 |
| AH-1 | 1-Adamantyl-hydantoin | -9.2 | Tyr381, Asp333 | Trp334, Met419 |
| AH-2 | 1-(3,5-dimethyl-adamantyl)-hydantoin | -10.1 | Tyr381, Asp333 | Trp334, Met419, His523, Phe265 |
| AH-3 | 1-Adamantyl-5-phenyl-hydantoin | -9.8 | Tyr381 | Trp334, Met419, Phe265 |
Interpretation of Results:
-
Docking Score: This value represents the predicted binding affinity. A more negative score indicates a stronger predicted binding. In our hypothetical data, AH-2 has the most favorable docking score among the hydantoin derivatives, approaching that of the control inhibitor AUDA .
-
Binding Poses and Interactions: Visual inspection is paramount. Use software like PyMOL or Chimera to analyze the top-ranked poses.[17][29]
-
AH-1 shows good interactions, forming hydrogen bonds with Tyr381 and the key catalytic residue Asp333. Its adamantyl group sits nicely in the hydrophobic pocket.
-
AH-2 demonstrates an improved score. The additional methyl groups on the adamantane moiety likely result in more extensive hydrophobic interactions with residues like His523 and Phe265, leading to a more stable complex. This highlights how substitutions on the adamantyl core can be used to optimize binding.[8]
-
AH-3 shows a strong interaction from its adamantyl group, and the additional phenyl group on the hydantoin ring appears to form a π-π stacking interaction with Phe265. However, it seems to have lost a hydrogen bond with Asp333, potentially explaining its slightly lower score compared to AH-2.
-
Caption: Hypothetical binding mode of AH-2 in the sEH active site.
Conclusion and Future Directions
This guide has provided a robust framework for conducting comparative docking studies of adamantyl hydantoins against soluble epoxide hydrolase. By following a validated protocol and carefully analyzing the results, researchers can generate valuable hypotheses about the structure-activity relationships of novel inhibitor candidates.
The insights gained from these in-silico studies are instrumental in guiding the design and synthesis of more potent and selective sEH inhibitors. The most promising compounds identified through docking should then be prioritized for chemical synthesis and subsequent in vitro enzymatic assays to confirm their inhibitory activity. This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery.
References
-
Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]
-
1S8O: Human soluble Epoxide Hydrolase. RCSB PDB. [Link]
-
Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications. PubMed. [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Docking and scoring. Schrödinger. [Link]
-
Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. [Link]
-
Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Schrödinger. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Human soluble Epoxide Hydrolase (1s8o). InterPro. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
1ZD5: Human soluble epoxide hydrolase 4-(3-cyclohexyluriedo)-heptanoic acid complex. RCSB PDB. [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Royal Society of Chemistry. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. [Link]
-
Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Frontiers. [Link]
-
3ANS: Human soluble epoxide hydrolase in complex with a synthetic inhibitor. RCSB PDB. [Link]
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PMC. [Link]
-
Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace. [Link]
-
Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors. The Journal of Purdue Undergraduate Research. [Link]
-
Tutorial: Docking with Glide. UCSB. [Link]
-
4X6X: Human soluble epoxide hydrolase in complex with a three substituted cyclopropane derivative. RCSB PDB. [Link]
-
3.5. Docking Study of sEH with Inhibitor. Bio-protocol. [Link]
-
2.5. Docking Study of sEH With Inhibitor. Bio-protocol. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
The N-terminal domain of mammalian soluble epoxide hydrolase is a phosphatase. PMC. [Link]
-
Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society. [Link]
-
Active site cavities of sEH (A) and AChE (B). ResearchGate. [Link]
-
In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. PMC. [Link]
-
Adamantyl thioureas as soluble epoxide hydrolase inhibitors. PMC. [Link]
-
Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. PMC. [Link]
-
Adamantyl thioureas as soluble epoxide hydrolase inhibitors. ResearchGate. [Link]
-
Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. PMC. [Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Administration of a substituted adamantyl urea inhibitor of soluble epoxide hydrolase protects the kidney from damage in hypertensive Goto-Kakizaki rats. PubMed. [Link]
-
Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Universitat de Barcelona. [Link]
-
Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed. [Link]
-
1-Adamantylhydrazine. PubChem. [Link]
-
Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC. [Link]
-
Amantadine. PubChem. [Link]
-
Hydantoin, 5,5-bis(alpha,alpha,alpha-trifluoro-p-tolyl)-. PubChem. [Link]
-
2-Adamantyl tosylate. PubChem. [Link]
-
1-Adamantyl radical. PubChem. [Link]
-
In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. MDPI. [Link]
-
Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Pfam is now hosted by InterPro [pfam.xfam.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 19. youtube.com [youtube.com]
- 20. Administration of a substituted adamantyl urea inhibitor of soluble epoxide hydrolase protects the kidney from damage in hypertensive Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. GIL [genomatics.net]
- 23. schrodinger.com [schrodinger.com]
- 24. dasher.wustl.edu [dasher.wustl.edu]
- 25. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. bio-protocol.org [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
